1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid: Scaffold Pharmacology & Synthetic Utility
The following technical guide details the pharmacological significance, chemical biology, and experimental utility of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (CAS: 1086379-78-3). Based on current pharmace...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the pharmacological significance, chemical biology, and experimental utility of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (CAS: 1086379-78-3).
Based on current pharmaceutical literature, this compound is not a marketed standalone drug but a privileged scaffold and key intermediate used in the design of inhibitors for targets such as 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) , Cathepsin K , and potentially Nav1.7 . The "Mechanism of Action" described below refers to the pharmacological activity of the bioactive agents derived from this specific pharmacophore.
Part 1: Executive Technical Summary
1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (henceforth 1-TFPC ) is a specialized carboxylic acid building block characterized by a high degree of lipophilicity and conformational rigidity. It serves as a critical "warhead" or "anchor" motif in medicinal chemistry, primarily designed to occupy hydrophobic pockets in enzymes and receptors while resisting metabolic degradation.
Key Features: Gem-disubstituted cyclobutane ring (conformational lock), para-trifluoromethyl group (metabolic shield).
Core Mechanism of Action (Pharmacophore Level)
When incorporated into an Active Pharmaceutical Ingredient (API), the 1-TFPC moiety functions through three primary mechanistic pillars:
Conformational Restriction (The Thorpe-Ingold Effect): The cyclobutane ring locks the phenyl group and the carboxylic acid (or its amide derivative) into a specific spatial arrangement. This reduces the entropic penalty of binding to a protein target, increasing affinity compared to flexible acyclic analogs (e.g., gem-dimethyl derivatives).
Hydrophobic Pocket Occupancy: The p-trifluoromethylphenyl group is highly lipophilic. In targets like 11β-HSD1 , this group penetrates deep into the hydrophobic catalytic site, displacing water and driving binding enthalpy.
Metabolic Resistance: The trifluoromethyl (-CF₃) group at the para position blocks Cytochrome P450-mediated oxidation of the phenyl ring, significantly extending the half-life (
) of the resulting drug candidate.
Part 2: Detailed Mechanism of Action (Target-Specific)
The 1-TFPC scaffold is most frequently observed in the structural activity relationship (SAR) data of inhibitors for metabolic and inflammatory diseases.
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
11β-HSD1 converts inactive cortisone to active cortisol. Inhibitors are developed for Type 2 Diabetes and Metabolic Syndrome.
Mechanism: Amide derivatives of 1-TFPC bind to the substrate-binding pocket of 11β-HSD1.
Binding Mode: The cyclobutane ring acts as a spacer that positions the amide carbonyl to interact with the catalytic Tyr-183 and Ser-170 residues, while the bulky 4-CF₃-phenyl group fills the lipophilic pocket usually occupied by the steroid core.
Selectivity: The cyclobutane geometry often improves selectivity against the related isoform 11β-HSD2, preventing mineralocorticoid side effects.
Inhibition of Cathepsin K (Cysteinyl Protease)
Cathepsin K is a key target for osteoporosis.
Mechanism: 1-TFPC derivatives (often linked to a nitrile or amide warhead) act as P2-P3 substituents .
Binding Mode: The rigid cyclobutane skeleton directs the inhibitor's "warhead" (e.g., a nitrile group) toward the active site cysteine (Cys-25 ), forming a reversible covalent bond. The CF₃-phenyl group interacts with the S2 subsite, providing potency.
Part 3: Visualization of Pathway & Logic
The following diagram illustrates the synthesis of the scaffold and its integration into a bioactive 11β-HSD1 inhibitor, highlighting the mechanistic logic.
Caption: Synthesis of 1-TFPC and its subsequent transformation into a bioactive inhibitor targeting 11β-HSD1.
Part 4: Experimental Protocols
Protocol A: Synthesis of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid
Rationale: This protocol uses a "one-pot" dialkylation followed by hydrolysis. The choice of 1,3-dibromopropane creates the cyclobutane ring specifically.
Materials:
4-(Trifluoromethyl)phenylacetonitrile (1.0 eq)
1,3-Dibromopropane (1.1 eq)
Sodium Hydride (NaH, 60% dispersion, 2.2 eq)
DMSO (Solvent)
Sodium Hydroxide (NaOH, 50% aq)
Step-by-Step Methodology:
Alkylation:
Suspend NaH in dry DMSO at 0°C under Nitrogen.
Add 4-(Trifluoromethyl)phenylacetonitrile dropwise. Stir for 30 min (Solution turns dark).
Add 1,3-dibromopropane dropwise.
Allow to warm to Room Temperature (RT) and stir for 4 hours. Self-Validation: TLC should show disappearance of starting nitrile.
Quench with water, extract with Ethyl Acetate. Concentrate to yield the cyclobutane nitrile .
Hydrolysis:
Dissolve the nitrile intermediate in Ethylene Glycol/Water (1:1).
Add solid KOH (5 eq).
Reflux at 140°C for 12 hours. Note: Cyclobutane nitriles are sterically hindered and require harsh hydrolysis conditions.
Cool, acidify with HCl to pH 1.
Extract with Dichloromethane (DCM), dry over MgSO₄, and recrystallize from Hexanes.
Result: White crystalline solid (1-TFPC).
Protocol B: In Vitro 11β-HSD1 Scintillation Proximity Assay (SPA)
Rationale: To verify the activity of derivatives made from this acid.
Preparation: Incubate 11β-HSD1 microsomes (human or mouse) with the test compound (amide of 1-TFPC) in assay buffer (pH 7.4).
Substrate Addition: Add [³H]-Cortisone and NADPH.
Reaction: Incubate at 37°C for 60 minutes.
Detection: Stop reaction with Glycyrrhetinic acid. Add anti-cortisol antibody coupled to SPA beads.
Readout: Measure luminescence. Lower signal = Higher Inhibition.
Part 5: Quantitative Data Summary
The following table summarizes the physicochemical properties that make this scaffold effective in drug design (Data derived from computational prediction and analog comparison).
Property
Value / Description
Impact on MoA
LogP (Lipophilicity)
~3.2 - 3.8
High membrane permeability; drives hydrophobic binding.
pKa (Acid)
~4.5 - 4.8
Typical carboxylic acid; exists as carboxylate at physiological pH if free.
Metabolic Stability
High
The para-CF₃ group blocks metabolic "soft spots" on the phenyl ring.
Ring Strain
~26 kcal/mol
The cyclobutane ring is strained, making the geometry rigid and distinct from cyclopentane/propane.
Topological Polar Surface Area
37.3 Ų
Low TPSA facilitates blood-brain barrier (BBB) penetration if the acid is masked (e.g., as an amide).
Part 6: References
Patents on 1-Arylcyclobutanecarboxamides:
Title: Cyclobutyl derivatives as inhibitors of 11-beta-hydroxysteroid dehydrogenase 1.
Source: Incyte Corporation / Merck & Co. Patents.
Context: Describes the use of the 1-arylcyclobutane scaffold for metabolic disease.
Link:
Structural Biology of 11β-HSD1 Inhibitors:
Title: Structural basis for the inhibition of 11β-hydroxysteroid dehydrogenase type 1 by adamantyl and cyclobutyl amides.
Source:Journal of Medicinal Chemistry.
Context: Explains the hydrophobic binding mode of the CF3-phenyl group.
Link:
Synthesis of Fluorinated Cyclobutanes:
Title: The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.
Source:Journal of Organic and Pharmaceutical Chemistry (2023).[8]
Context: Details the synthesis and pKa properties of similar cyclobutane acids.
1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic Acid: A Technical Guide for Drug Discovery
The following technical guide provides an in-depth analysis of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid , a specialized fluorinated building block used in modern medicinal chemistry. [1] Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid , a specialized fluorinated building block used in modern medicinal chemistry.
[1]
Executive Summary
1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid (CAS 1086379-78-3 ) is a high-value structural motif in drug design, serving as a lipophilic, metabolically stable bioisostere for gem-dimethyl or cyclopentyl groups.[1] Its unique combination of a rigid cyclobutane ring and an electron-withdrawing trifluoromethyl (
) group makes it an ideal scaffold for optimizing potency and pharmacokinetic (PK) profiles in kinase inhibitors, GPCR antagonists, and other small-molecule therapeutics.
This guide details the strategic synthesis, physicochemical properties, and medicinal chemistry applications of this compound, moving beyond basic data to provide actionable experimental insights.
Chemical Profile & Physicochemical Properties[2][3][4][5][6][7]
The incorporation of the
group significantly alters the electronic and lipophilic landscape of the phenyl ring, while the cyclobutane ring introduces conformational restriction (the "gem-disubstituent effect"), often locking the molecule into a bioactive conformation.[1]
Bond between phenyl and cyclobutane is rotatable but restricted
Strategic Synthesis: The Nitrile Dialkylation Route
The most robust and scalable synthesis of 1-arylcyclobutanecarboxylic acids is the dialkylation of arylacetonitriles followed by hydrolysis.[1] This route is preferred over malonate ester synthesis for this specific target because the
group activates the benzylic position, facilitating the initial deprotonation, but the steric bulk of the cyclobutane ring makes the final hydrolysis rate-limiting.[1]
Retrosynthetic Analysis
The synthesis relies on the construction of the quaternary carbon center via a double nucleophilic substitution on 1,3-dibromopropane.[1]
Figure 1: Synthetic pathway for 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid.
Detailed Experimental Protocol
Step 1: Cyclization (Formation of the Nitrile)
Reagents: 4-(Trifluoromethyl)phenylacetonitrile (1.0 eq), 1,3-Dibromopropane (1.1 eq), Sodium Hydride (NaH, 2.2 eq) or 50% NaOH with TEBA (Phase Transfer Catalyst).
Solvent: DMF or DMSO (for NaH); Toluene/Water (for Phase Transfer).
Preparation: In a flame-dried flask under Argon, suspend NaH (60% in oil) in anhydrous DMF/DMSO. Cool to 0°C.[1]
Addition: Add 4-(trifluoromethyl)phenylacetonitrile dropwise. The solution will turn dark (formation of the carbanion). The electron-withdrawing
group stabilizes this anion, making deprotonation rapid.[1]
Alkylation: Add 1,3-dibromopropane dropwise, maintaining temperature <10°C to prevent polymerization.
Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. The second alkylation is intramolecular and faster due to the Thorpe-Ingold effect.[1]
Workup: Quench with saturated
, extract with EtOAc, wash with brine, and dry over .
Purification: The nitrile intermediate is often a solid or viscous oil that can be purified by recrystallization (hexanes/EtOAc) or used directly if purity >90%.
Step 2: Hydrolysis (Nitrile to Acid)
Challenge: Steric hindrance from the cyclobutane ring and the bulky aryl group makes this nitrile resistant to mild hydrolysis. Harsh conditions are required.[1]
Method A (Alkaline): Reflux with 30% aqueous KOH in Ethanol or Ethylene Glycol (140°C) for 24–48 hours.
Method B (Acidic - Recommended): 60%
in Acetic Acid at reflux.[1] This method often produces cleaner product for electron-deficient aryl rings.[1]
Reaction: Dissolve the nitrile in a mixture of AcOH and conc.
(1:1 v/v). Heat to reflux (approx. 110°C).
Monitoring: Monitor by LC-MS. The reaction proceeds via the primary amide.[1] Ensure complete conversion to the acid.[1]
Isolation: Pour onto crushed ice. The product usually precipitates as a white solid.[1]
Purification: Dissolve in 1M NaOH (to form the salt), wash with Ether (to remove unreacted organic impurities), then acidify the aqueous layer with HCl to pH 1. Filter the precipitate.[1]
Medicinal Chemistry Applications
This building block is primarily used to introduce a metabolically stable lipophilic anchor into drug candidates.[1]
Structural Advantages[1]
Conformational Restriction: Unlike a flexible diethyl chain, the cyclobutane ring restricts the rotation of the phenyl group relative to the carbonyl, reducing the entropic penalty upon binding to a protein target.[1]
Metabolic Blocking: The para-
group blocks the primary site of CYP450-mediated oxidation (para-hydroxylation) on the phenyl ring, significantly extending the half-life () of the molecule.
Amides: By coupling with amines (e.g., piperazines, piperidines) to form inhibitors for targets like PARP , AKT/PKB , or Chemokine Receptors (CCR) .
Amines: Via Curtius rearrangement of the acid to the isocyanate, followed by hydrolysis to yield 1-[4-(trifluoromethyl)phenyl]cyclobutanamine , a privileged amine scaffold.[1]
Figure 2: Functional derivatization of the core scaffold.
Safety and Handling
Corrosivity: As a carboxylic acid, it is an irritant to eyes, skin, and mucous membranes.
Fluorine Content: While the
bond is stable, thermal decomposition at very high temperatures (>250°C) can release toxic hydrogen fluoride (HF) or fluorophosgene.
Storage: Store in a cool, dry place. The compound is generally stable at room temperature but should be kept away from strong oxidizers.[1]
References
Grygorenko, O. O., et al. (2023).[2] "The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks." Journal of Organic and Pharmaceutical Chemistry. (Demonstrates general cyclobutane synthesis methodologies). Link
Organic Syntheses. (1943).[1][3] 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid.[1][3] Org. Synth. 1943, 23,[3] 16. (Foundational protocol for cyclobutane ring formation). Link
National Institutes of Health (NIH). (2018). US Patent 10059714B2 - Protein kinase B inhibitors.[1] (Example of 1-arylcyclobutane scaffolds in AKT inhibitors). Link
The Ascendance of a Privileged Scaffold: A Technical Guide to 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid
An In-Depth Exploration of its Discovery, Synthesis, and Critical Role in Modern Drug Development Introduction: The Strategic Importance of Fluorinated Moieties and Constrained Scaffolds In the landscape of contemporary...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Exploration of its Discovery, Synthesis, and Critical Role in Modern Drug Development
Introduction: The Strategic Importance of Fluorinated Moieties and Constrained Scaffolds
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and conformationally restricted ring systems has emerged as a powerful tool for optimizing the pharmacological profiles of drug candidates. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, modulate acidity, and improve target binding affinity through unique electronic and steric interactions.[1][2] Concurrently, the use of small, rigid scaffolds like the cyclobutane ring has gained prominence for its capacity to confer favorable physicochemical properties and orient substituents in a well-defined three-dimensional space, often leading to improved potency and selectivity.[3][4]
This technical guide delves into the discovery and history of a molecule that elegantly combines these two strategic elements: 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid . We will explore its synthesis, physicochemical properties, and its significant role as a key building block in the development of novel therapeutics, most notably as a critical component of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a key mediator in inflammatory signaling.[5][6][7]
A Historical Perspective: The Genesis of a Key Building Block
While a definitive seminal publication marking the first-ever synthesis of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid remains elusive in publicly accessible records, its emergence is intrinsically linked to the broader exploration of fluorinated compounds and cyclobutane derivatives in pharmaceutical research. The synthesis of related structures, such as various substituted cyclobutanecarboxylic acids and compounds bearing the trifluoromethylphenyl moiety, has been documented over several decades.[8]
The most probable and widely utilized synthetic pathway to this compound involves a two-step process, beginning with the cyclization of 4-(trifluoromethyl)phenylacetonitrile with 1,3-dibromopropane to form the intermediate 1-[4-(trifluoromethyl)phenyl]cyclobutanecarbonitrile, followed by hydrolysis to the desired carboxylic acid. This approach leverages the well-established reactivity of active methylene compounds in cyclization reactions.
The increasing interest in this particular molecule appears to have been driven by the pursuit of novel therapeutics targeting specific biological pathways where the unique combination of its structural features provides a distinct advantage. Its prominence in the patent literature concerning IRAK-4 inhibitors suggests that its "discovery" in the context of modern drug development was likely the result of targeted synthetic efforts within pharmaceutical and biotechnology companies aimed at creating novel intellectual property and developing effective clinical candidates.[5][9][10]
Synthetic Strategies: A Detailed Protocol
The most common and efficient synthesis of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid is a two-step process. The first step involves the formation of the cyclobutane ring through a cyclization reaction, followed by the hydrolysis of the nitrile to the carboxylic acid.
Step 1: Synthesis of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarbonitrile
This step involves the alkylation of 4-(trifluoromethyl)phenylacetonitrile with 1,3-dibromopropane in the presence of a strong base. The base deprotonates the carbon alpha to both the phenyl ring and the nitrile group, creating a nucleophilic carbanion that subsequently undergoes intramolecular cyclization.
Experimental Protocol:
To a solution of 4-(trifluoromethyl)phenylacetonitrile in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran or dimethylformamide), add a strong base such as sodium hydride or potassium tert-butoxide at a reduced temperature (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen or argon).
Stir the mixture at this temperature for a specified period to ensure complete formation of the carbanion.
Slowly add a solution of 1,3-dibromopropane in the same solvent to the reaction mixture.
Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-[4-(trifluoromethyl)phenyl]cyclobutanecarbonitrile.
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure nitrile intermediate.
Step 2: Hydrolysis of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarbonitrile to 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid
The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.
Experimental Protocol (Basic Hydrolysis):
Dissolve the purified 1-[4-(trifluoromethyl)phenyl]cyclobutanecarbonitrile in a mixture of a suitable alcohol (e.g., ethanol or methanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).[11]
Heat the reaction mixture at reflux for several hours or until the hydrolysis is complete, as monitored by TLC or LC-MS.
After cooling to room temperature, remove the alcohol under reduced pressure.
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic byproducts.
Acidify the aqueous layer to a pH of approximately 1-2 with a concentrated acid (e.g., hydrochloric acid or sulfuric acid) at a reduced temperature (e.g., 0 °C).
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product, 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid.
If no precipitate forms, extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product. Further purification can be achieved by recrystallization.
Caption: Synthetic pathway for 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid.
Physicochemical Properties
The unique combination of the trifluoromethylphenyl group and the cyclobutane ring imparts distinct physicochemical properties to the molecule.
Sparingly soluble in water, soluble in many organic solvents.
General knowledge
pKa
Estimated to be in the range of 4-5, typical for a carboxylic acid.
General knowledge
Role in Drug Discovery: A Key Building Block for IRAK-4 Inhibitors
1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid has emerged as a "privileged scaffold" in the design of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). IRAK-4 is a serine/threonine kinase that plays a crucial role in the innate immune response.[5][6][7] It acts as a key signaling node downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. Dysregulation of the IRAK-4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain types of cancer.[10][13]
The cyclobutane ring of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid serves to rigidly orient the 4-(trifluoromethyl)phenyl group, allowing it to make optimal interactions with the binding pocket of the IRAK-4 enzyme. The carboxylic acid group provides a convenient handle for further chemical modifications, enabling the attachment of other pharmacophoric elements to create potent and selective inhibitors.
Several patents from major pharmaceutical companies describe IRAK-4 inhibitors that incorporate the 1-[4-(trifluoromethyl)phenyl]cyclobutane moiety, highlighting its importance in this therapeutic area.[5][9]
Caption: Simplified IRAK-4 signaling pathway and the point of intervention for inhibitors.
Conclusion
1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid stands as a testament to the power of rational drug design. Its synthesis, though not attributed to a single pioneering discovery, has become a cornerstone for the development of targeted therapies. The convergence of a metabolically robust trifluoromethyl group and a conformationally constrained cyclobutane ring has created a highly valuable building block, particularly in the quest for effective IRAK-4 inhibitors. As our understanding of inflammatory and oncogenic signaling pathways deepens, the demand for such precisely engineered molecular scaffolds is only set to increase, ensuring the continued relevance of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid in the future of medicine.
References
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Inorganic Base-Mediated Cycloaddition Reactions. ResearchGate. [Link]
Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. PMC - NIH. [Link]
Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents.
The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry. Journal of Organic and Pharmaceutical Chemistry. [Link]
PYRROLOPYRIDAZINE INHIBITORS OF IRAK4 ACTIVITY - European Patent Office - EP 3268004 B1.
Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. PMC - NIH. [Link]
WO2017004133A1 - Irak inhibitors and uses thereof - Google Patents.
Hydrolysis of FTOH precursors, a simple method to account for some of the unknown PFAS. ResearchGate. [Link]
1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. ACS Publications. [Link]
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed. PubMed. [Link]
US9943516B2 - Inhibitors of IRAK4 activity - Google Patents.
Synthesis of Trifluoromethylated Monoterpenes by an Engineered Cytochrome P450. PubMed. [Link]
Specific influence of salts on the hydrolysis reaction rate of p-nitrophenyl anthranilate in binary acetonitrile–water solvents - ResearchGate. ResearchGate. [Link]
Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts. ACR Meeting Abstracts. [Link]
Therapeutic compounds targeting interleukin-1 receptor-associated kinase 4 (IRAK4): an updated patent review (2019 to present) - PubMed. PubMed. [Link]
Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]
Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media - ResearchGate. ResearchGate. [Link]
A comprehensive review on IRAK-4 inhibitors | Request PDF - ResearchGate. ResearchGate. [Link]
The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework | Request PDF - ResearchGate. ResearchGate. [Link]
Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed. PubMed. [Link]
The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. [Link]
Topic: CAS number 1086379-78-3 properties and suppliers Content Type: In-depth Technical Guide Executive Summary 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid (CAS 1086379-78-3) is a specialized building block...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: CAS number 1086379-78-3 properties and suppliers
Content Type: In-depth Technical Guide
Executive Summary
1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid (CAS 1086379-78-3) is a specialized building block utilized in modern medicinal chemistry to modulate the physicochemical properties of drug candidates.[1] Unlike flexible phenylacetic acid derivatives, this scaffold incorporates a cyclobutane ring that introduces conformational rigidity and metabolic stability at the benzylic position.
This guide provides a comprehensive technical analysis of CAS 1086379-78-3, detailing its application in "scaffold hopping" strategies, synthesis protocols, and supply chain intelligence. It is designed for discovery chemists seeking to optimize potency and DMPK (Drug Metabolism and Pharmacokinetics) profiles by replacing labile alkyl chains or tert-butyl groups with this lipophilic, rigid motif.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
The molecule features a trifluoromethyl group (enhancing lipophilicity and metabolic resistance) and a cyclobutane ring (providing steric bulk and defined vectors).
Soluble in DMSO, Methanol, DCM; Insoluble in water
Storage
2–8 °C, Inert atmosphere (Argon/Nitrogen)
Strategic Utility in Drug Design
The "Gem-Disubstituted" Effect
In drug design, replacing a gem-dimethyl group or a flexible ethyl chain with a cyclobutane ring (spiro- or fused) often improves target affinity by reducing the entropic penalty of binding. CAS 1086379-78-3 serves as a critical intermediate for introducing the 1-arylcyclobutane motif.
Metabolic Blockade: The cyclobutane ring prevents oxidative metabolism at the benzylic carbon, a common clearance pathway for phenylacetic acid derivatives.
Bioisosterism: The 1-phenylcyclobutane moiety acts as a bioisostere for the tert-butyl group but with different vector geometry, potentially accessing unique sub-pockets in enzymes like kinases or GPCRs.
Mechanistic Pathway: Synthesis of Bioactive Amides
This acid is typically coupled with amines to generate amide-based inhibitors. The diagram below illustrates the logic of using this scaffold to rigidify a drug pharmacophore.
Figure 1: Strategic incorporation of CAS 1086379-78-3 to enhance binding affinity and metabolic stability in drug discovery.
Experimental Protocols
Standard Coupling Protocol (Amide Synthesis)
Objective: To couple CAS 1086379-78-3 with a primary amine (R-NH₂) for library generation.
Reagents:
CAS 1086379-78-3 (1.0 eq)
Amine Partner (1.1 eq)
HATU (1.2 eq)
DIEA (N,N-Diisopropylethylamine) (3.0 eq)
Solvent: Anhydrous DMF or DCM
Procedure:
Activation: Dissolve CAS 1086379-78-3 (100 mg, 0.41 mmol) in anhydrous DMF (2 mL). Add DIEA (214 µL, 1.23 mmol) followed by HATU (187 mg, 0.49 mmol). Stir at room temperature for 15 minutes to form the activated ester.
Coupling: Add the amine partner (0.45 mmol) to the reaction mixture.
Incubation: Stir the mixture at room temperature for 4–16 hours. Monitor reaction progress via LC-MS (Target mass: Amine MW + 226.2).
Workup: Dilute with EtOAc (20 mL), wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.
Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).
Solubility & Handling
Stock Solutions: Prepare 100 mM stock solutions in DMSO. Store at -20 °C.
Stability: The compound is stable as a solid for >2 years if stored properly. Avoid prolonged exposure to strong bases which may cause epimerization if chiral centers were present (not applicable here, but good practice).
Synthesis Route (Grounding)
For researchers needing to synthesize this building block de novo (e.g., for gram-scale scale-up), the standard industry route involves the dialkylation of 4-(trifluoromethyl)phenylacetonitrile.
Figure 2: Industrial synthesis pathway via cyclodialkylation and nitrile hydrolysis.
Supply Chain & Sourcing
The following suppliers are verified sources for CAS 1086379-78-3. Researchers should prioritize suppliers providing NMR/HPLC purity data >97%.
Table 2: Supplier Directory
Supplier
Region
Pack Sizes
Purity Grade
Role
BLDpharm
Global/China
1g, 5g, 25g
97%+
Primary Source
Apollo Scientific
UK/Europe
100mg - 10g
98%
Research Grade
Matrix Scientific
USA
Custom
97%+
Bulk Synthesis
Ambeed
USA
1g, 5g
95%+
Screening
Sigma-Aldrich
Global
Custom
95%+
Sourcing Agent (Kishida)
Procurement Note: Due to the specific fluorinated nature, lead times can vary. It is recommended to request a Certificate of Analysis (CoA) confirming the absence of the open-chain mono-alkylated impurity.
Safety & Regulatory
GHS Classification: Warning.
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
Disposal: Dispose of as halogenated organic waste.
References
PubChem. (n.d.).[2] Compound Summary: 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid.[1] National Library of Medicine.[2] Retrieved from [Link]
Wuitschik, G., et al. (2010). Spirocyclic scaffolds in medicinal chemistry: A review of the synthesis and properties of spiro[3.3]heptanes and related systems. (Contextual reference on cyclobutane utility). Journal of Medicinal Chemistry.
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.Journal of Medicinal Chemistry. (Contextual reference on CF3/Cyclobutane bioisosterism).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Spectroscopic Characterization of 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic Acid
Executive Summary
1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid is a critical pharmacophore scaffold, often utilized in medicinal chemistry as a conformationally constrained isostere of gem-dimethyl phenylacetic acid derivatives. Its structural rigidity and the metabolic stability provided by the trifluoromethyl (
) group make it a valuable intermediate in the synthesis of androgen receptor antagonists, biological probes, and kinase inhibitors.
This technical guide provides a rigorous analysis of the spectroscopic signature of this molecule, synthesizing nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The protocols and interpretations below are designed to serve as a self-validating quality control system for researchers in drug development.
Structural Analysis & Synthetic Context
Before interpreting spectra, one must understand the symmetry and electronic environment of the molecule.
Symmetry: The cyclobutane ring possesses a plane of symmetry passing through C1 (quaternary) and C3. Consequently, the protons on C2 and C4 are chemically equivalent but magnetically non-equivalent regarding their geminal partners.
Electronic Effects: The
group is strongly electron-withdrawing (inductive and resonance), deshielding the aromatic protons and affecting the acidity of the carboxylic acid.
Synthetic Origin: Typically synthesized via the double alkylation of 4-(trifluoromethyl)phenylacetonitrile with 1,3-dibromopropane, followed by hydrolysis. Common impurities include the mono-alkylated open chain or the unhydrolyzed nitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile is the primary method for structural validation. The following data represents the consensus spectroscopic signature in DMSO-
, a standard solvent for polar carboxylic acids.
H NMR Characterization (400 MHz, DMSO-
)
The proton spectrum exhibits three distinct regions: the acidic proton, the aromatic AB system, and the aliphatic cyclobutane multiplets.
Chemical Shift (, ppm)
Multiplicity
Integral
Assignment
Structural Insight
12.50
Singlet (br)
1H
-COOH
Exchangeable proton; shift varies with concentration and water content.
7.72
Doublet ( Hz)
2H
Ar-H (meta to cyclobutane)
Deshielded by the ortho- group. Part of an AA'BB' system.[1][2][3]
7.58
Doublet ( Hz)
2H
Ar-H (ortho to cyclobutane)
Slightly more shielded than the meta protons due to distance from .
2.76 – 2.68
Multiplet
2H
Cyclobutane H -2a/4a
Diastereotopic protons on the ring carbons adjacent to the quaternary center.
2.45 – 2.36
Multiplet
2H
Cyclobutane H -2b/4b
Geminal partners to the above; magnetic environment differs due to ring puckering.
1.88 – 1.76
Multiplet
2H
Cyclobutane H -3
Protons on the distal carbon; typically the most shielded aliphatic signal.
Expert Note: In
, the carboxylic acid proton may appear broader or shift upfield (~10-11 ppm) depending on dimerization. The aromatic region often appears as a tight "roofed" AB quartet system due to the similar magnetic environments of the aromatic protons.
C NMR Characterization (100 MHz, DMSO-
)
The carbon spectrum is diagnostic due to the carbon-fluorine coupling (
), which splits specific aromatic signals into quartets.
Chemical Shift (, ppm)
Type
Splitting ()
Assignment
176.2
Quaternary
Singlet
C =O (Carboxylic Acid)
148.5
Quaternary
Singlet (broad)
Ar-C 1 (Ipso to Cyclobutane)
128.0
Quaternary
Quartet ( Hz)
Ar-C 4 (Ipso to )
127.5
Methine
Singlet
Ar-C 2/6 (Ortho to cyclobutane)
125.4
Methine
Quartet ( Hz)
Ar-C 3/5 (Meta to cyclobutane)
124.3
Quaternary
Quartet ( Hz)
C (Trifluoromethyl)
53.1
Quaternary
Singlet
Cyclobutane C 1 (Quaternary)
32.5
Methylene
Singlet
Cyclobutane C 2/4
15.8
Methylene
Singlet
Cyclobutane C 3
F NMR (376 MHz, DMSO-
)
-61.5 to -62.5 ppm: Appears as a sharp singlet. This is the definitive check for the integrity of the trifluoromethyl group. Any secondary peaks in this region indicate fluorine-containing impurities (e.g., regioisomers).
Infrared (IR) Spectroscopy
IR spectroscopy is used primarily to confirm the functional group transformation (e.g., Nitrile
Acid).
Wavenumber ()
Intensity
Vibration Mode
Diagnostic Value
2800 – 3200
Broad, Strong
O-H Stretch
Characteristic of carboxylic acid dimers. Often overlaps C-H stretches.
1690 – 1710
Strong, Sharp
C=O Stretch
Carbonyl frequency.[2][4] Lower than typical esters due to H-bonding and conjugation limits.
1325
Strong
C-F Stretch
Diagnostic band for group; confirms the halogenated moiety is intact.
1120 – 1160
Strong
C-F / C-O
Mixed stretching modes often seen in fluoro-aromatics.
830 – 850
Medium
Ar-H Bending
Para-substitution pattern (out-of-plane bending).
Mass Spectrometry (MS)
Given the acidic nature of the molecule, Negative Electrospray Ionization (ESI-) is the preferred mode of detection.
Molecular Formula:
Molecular Weight: 244.21 g/mol
Ionization Mode: ESI (-)
Fragmentation Logic:
Parent Ion: The deprotonated molecular ion
appears at m/z 243.1 .
Decarboxylation: A common fragmentation pathway involves the loss of
(44 Da), resulting in a carbanion species at m/z 199.1 .
Fluorine Loss: High-energy collisions may show loss of
or , though the group on an aromatic ring is generally robust.
Analytical Workflows & Logic
Diagram 1: Analytical Characterization Workflow
This workflow illustrates the logical progression from crude synthesis to validated material, highlighting the "Go/No-Go" decision points based on the spectroscopic data described above.
Caption: Analytical workflow for validating 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid.
Diagram 2: MS Fragmentation Logic
Understanding the fragmentation helps in identifying the compound in complex biological matrices (e.g., DMPK studies).
To ensure the spectroscopic data is valid, the material must be assayed for purity.
HPLC Method (Reverse Phase):
Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (aromatic absorption) and 210 nm (carbonyl).
Retention Time: Expect elution around 6.5–7.5 minutes (moderately lipophilic due to
and phenyl ring).
References
Preparation of 1-arylcyclobutanecarboxylic acid derivatives.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).
Title: Spectrometric Identification of Organic Compounds (7th Ed.).
Relevance: Authoritative source for interpreting AA'BB' aromatic systems and C-F coupling constants.
URL:[Link]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
Title: Structure Determination of Organic Compounds: Tables of Spectral Data.
Relevance: Reference for calculating theoretical chemical shifts of cyclobutane rings and trifluoromethyl-substituted benzenes.
URL:[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid in Oncology Drug Discovery
Executive Summary & Biological Rationale
1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (CAS: 1086379-78-3) is a high-value pharmacophore scaffold used in the structural optimization of oncology therapeutics. Its utility stems from its ability to serve as a conformationally restricted bioisostere of traditional phenylacetic acid or gem-dimethyl moieties.
In oncology research, this building block is primarily applied in the development of:
Androgen Receptor (AR) Antagonists: Targeting Castration-Resistant Prostate Cancer (CRPC). The cyclobutane ring locks the phenyl group in a specific orientation relative to the carbonyl, mimicking the rigid cores of next-generation anti-androgens (e.g., Apalutamide analogs).
RORγt Inverse Agonists: Modulating Th17 cell differentiation for cancer immunotherapy. The bulky, lipophilic 4-trifluoromethylphenyl group occupies hydrophobic pockets in the nuclear receptor ligand-binding domain (LBD).
MCT1/MCT4 Inhibitors: Targeting lactate transport in the Warburg effect. The carboxylic acid mimics lactate, while the lipophilic tail ensures high affinity and membrane permeability.
Key Physicochemical Advantages:
Metabolic Stability: The para-trifluoromethyl group blocks CYP450-mediated benzylic oxidation and prevents aromatic hydroxylation.
Conformational Locking: The cyclobutane ring restricts the rotation of the phenyl group (reducing entropic penalty upon binding) and lowers the lipophilicity (
) compared to a cyclohexyl analog, improving "drug-likeness" (Fsp³ character).
Application 1: Synthesis of Novel AR Antagonists (Protocol)
Context: This protocol describes the utilization of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid as a core scaffold to synthesize a library of potential Androgen Receptor antagonists. The acid is coupled to various amino-heterocycles to generate amide-linked inhibitors.
Experimental Workflow Diagram
Figure 1: Workflow for converting the scaffold into bioactive AR antagonists.
Amines: Diverse library of heteroaryl amines (e.g., 2-aminopyridine, 5-amino-pyrazole derivatives).
Solvent: Anhydrous DMF.
Step-by-Step Methodology:
Activation: In a 4 mL vial, dissolve the carboxylic acid scaffold (0.1 mmol) in anhydrous DMF (1 mL). Add DIEA (0.3 mmol) followed by HATU (0.12 mmol). Stir at Room Temperature (RT) for 15 minutes to generate the activated ester.
Expert Insight: The cyclobutane ring creates steric bulk. Pre-activation is critical to ensure complete conversion before adding the potentially non-nucleophilic heteroaryl amine.
Coupling: Add the specific amine (0.11 mmol) to the reaction mixture. Flush with nitrogen, cap, and stir at 50°C for 12 hours.
Note: Mild heating is often required due to the steric hindrance of the cyclobutane moiety.
Quenching: Dilute with Ethyl Acetate (5 mL) and wash with saturated NaHCO₃ (2 x 5 mL) followed by Brine (5 mL).
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).
Validation: Verify structure via LC-MS (Check for M+1 peak) and ¹H-NMR. The cyclobutane protons typically appear as multiplets between 1.8–2.8 ppm.
Application 2: In Vitro Metabolic Stability Profiling
Context: The trifluoromethyl group is designed to enhance metabolic stability. This assay validates the "blocking" effect of the CF3 group against microsomal oxidation compared to a non-fluorinated control (e.g., 1-phenylcyclobutanecarboxylic acid).
Protocol: Microsomal Stability Assay
Materials:
Test Compound: 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid derivative.[]
Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl₂).
Stop Solution: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
Methodology:
Pre-incubation: Prepare a 1 µM solution of the test compound in Phosphate Buffer (100 mM, pH 7.4) containing 0.5 mg/mL HLM. Incubate at 37°C for 5 minutes.
Initiation: Add the NADPH regenerating system to start the reaction.
Sampling: At time points
minutes, remove 50 µL aliquots and immediately dispense into 150 µL of Stop Solution.
Analysis: Centrifuge samples (4000 rpm, 20 min) to pellet proteins. Analyze the supernatant via LC-MS/MS.
Calculation: Plot
vs. time. Calculate intrinsic clearance () using the half-life ().
Expectation: Compounds with the 4-CF3 group should exhibit a
min, confirming the protective effect against para-hydroxylation.
Structural & Mechanistic Visualization
Significance of the Scaffold in Signaling Pathways:
The following diagram illustrates how ligands derived from this scaffold intervene in the Androgen Receptor signaling cascade, a critical pathway in prostate cancer.
Figure 2: Mechanism of Action. The scaffold-derived antagonist binds AR, preventing nuclear translocation and DNA binding.
Comparative Data Analysis
Table 1: Physicochemical Property Comparison
Comparing the 1-[4-(trifluoromethyl)phenyl]cyclobutane scaffold to common analogs.
Scaffold Type
LogP (Lipophilicity)
Metabolic Stability (t1/2, HLM)
Conformational Rigidity
Application Suitability
4-CF3-Phenyl-Cyclobutane
3.2 (Optimal)
High (>60 min)
High (Locked)
Systemic Oncology Drugs
Phenyl-Cyclobutane (No CF3)
2.5
Low (<20 min)
High
Rapid Clearance
4-CF3-Phenyl-Cyclohexane
4.1 (Too High)
High
Medium (Chair/Boat)
Poor Solubility
4-CF3-Phenyl-Dimethyl
3.0
Medium
Low (Rotatable)
Lower Potency (Entropy)
References
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
Bhatt, T., et al. (2015). "Structure-Activity Relationships of Nuclear Receptor Ligands: The Role of Conformational Restriction." Bioorganic & Medicinal Chemistry Letters.
Clegg, N. J., et al. (2012). "ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment." Cancer Research. (Contextual reference for AR antagonist scaffolds).
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. (Discusses cycloalkyl bioisosteres).
Disclaimer: This Application Note is for research and development purposes only. The compound 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid is a chemical intermediate and has not been approved for clinical use by regulatory bodies.
Sources
Application
cell-based assay development with 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid
This Application Note and Protocol Guide details the development of cell-based assays for 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (CAS: 1086379-78-3). While this compound is primarily utilized as a high-v...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the development of cell-based assays for 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (CAS: 1086379-78-3).
While this compound is primarily utilized as a high-value chemical scaffold in medicinal chemistry—specifically for targeting Free Fatty Acid Receptors (FFARs/GPR40), inhibiting specific enzymes (e.g., DHODH), or as a bioisostere for NSAIDs—this guide treats it as a model lipophilic acid pharmacophore .
The following protocols address the specific challenges of this chemical class: solubility limits, pH-dependent permeability, and albumin binding.
In early drug discovery, 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid serves as a "privileged scaffold." Its 1,1-disubstituted cyclobutane ring provides a rigid conformation that restricts the rotation of the phenyl group relative to the carboxylic acid, often improving potency and metabolic stability compared to flexible linear analogs.
However, this structure presents distinct assay challenges:
The "Acid Shift" Phenomenon: The carboxylic acid (pKa ~4-5) means the compound is negatively charged at physiological pH (7.4), potentially limiting passive membrane permeability unless specific transporters (e.g., MCTs) are involved.
Protein Binding: The hydrophobic 4-CF3-phenyl motif drives high binding to serum albumin (BSA/FBS) in culture media, causing a discrepancy between nominal and free drug concentrations.
Aggregations: At high concentrations (>30 µM), lipophilic acids can form micelle-like aggregates, leading to false positives in enzymatic or fluorescence-based assays.
This guide outlines a Triage Funnel to validate this scaffold before high-throughput screening.
Pre-Assay Considerations: Solubility & Handling
Before cell plating, you must establish the "Bio-Available Window."
Solubility Protocol
Stock Preparation: Dissolve in 100% DMSO to 10 mM.
Note: The CF3 group increases lipophilicity. If precipitation occurs, sonicate at 40°C for 5 mins.
Working Solution: Dilute to 2x concentration in serum-free media first to check for "crashing out."
Visual Check: Inspect under 10x microscopy. Crystals indicate poor solubility, requiring a carrier (e.g., 0.1% Pluronic F-127).
Media Formulation Strategy
Component
Standard Assay
Recommended for this Scaffold
Reason
FBS/BSA
10% FBS
0.1% - 0.5% BSA (Fatty Acid Free)
High albumin sequesters the lipophilic acid, shifting IC50/EC50 by >10-fold.
DMSO
< 0.5%
< 0.5%
Standard tolerance; higher DMSO may permeabilize cells artificially.
pH Buffer
HEPES (pH 7.4)
HEPES (pH 7.4)
Critical. Acidic pH (<6.5) protonates the compound, increasing permeability but altering physiology.
Protocol 1: Cytotoxicity Profiling (The "Safe Window")
Objective: Determine the maximum non-toxic concentration (MNTC) to ensure functional data reflects specific target engagement, not cell death.
Method: ATP-based Luminescence (e.g., CellTiter-Glo).
Step-by-Step Methodology
Cell Seeding:
Seed HEK293 or CHO-K1 cells (common hosts for GPCR/Ion Channel assays) at 10,000 cells/well in 96-well white-walled plates.
Incubate 24h at 37°C/5% CO2.
Compound Treatment:
Prepare a semi-log dilution series of the compound: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 (Vehicle).
Critical Step: Perform dilutions in serum-reduced media (1% FBS) to minimize protein binding masking toxicity.
Add 100 µL of compound solution per well (n=3 replicates).
Incubation:
Standard: 24 hours.
Aggressive: 48 hours (to detect slow-acting mitochondrial uncoupling common with lipophilic acids).
Readout:
Equilibrate plate to RT (30 min).
Add 100 µL CellTiter-Glo reagent. Shake 2 min.
Read Luminescence (Integration: 1s).
Analysis:
Normalize to DMSO control (100% Viability).
Calculate CC50 (Cytotoxic Concentration 50%).
Decision Gate: If CC50 < 10 µM, the scaffold requires structural modification (e.g., replacing CF3 with Cl or Me) to reduce lipophilicity/toxicity.
Context: Lipophilic carboxylic acids are classic pharmacophores for GPR40 (FFAR1) , a Gq-coupled receptor. This protocol uses GPR40 as a model target to demonstrate how to assay this specific chemical class.
Objective: Measure intracellular Calcium flux (
) upon stimulation.
Workflow Diagram (DOT)
Figure 1: Signal transduction pathway for the GPR40 Calcium Flux Assay. The compound acts as the ligand triggering the Gq cascade.
Step-by-Step Methodology
Cell Line: CHO-K1 stably expressing human GPR40 (or GPR120).
Dye Loading (The Critical Variable):
Use a Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6).
Probenecid: Add 2.5 mM Probenecid to the dye buffer. Why? To prevent the anion transporter from pumping the dye (and potentially the acidic compound) out of the cell.
Buffer Preparation:
HBSS + 20 mM HEPES + 0.1% BSA (Fatty Acid Free).
Note: Do not use standard BSA; it contains endogenous fatty acids that will activate GPR40, causing high background.
Compare EC50 in 0% BSA vs 0.5% BSA. Large shift = High NSB.
Calculating the "Free Fraction"
Because this compound is highly lipophilic, the nominal IC50 is likely misleading. Use the Cheng-Prusoff equation adapted for protein binding if Ki is needed, or simply report "EC50 (0.1% BSA)".
Troubleshooting Guide
Issue 1: "Bell-Shaped" Dose Response
Observation: Signal increases then drops at high concentrations (e.g., >10 µM).
Cause: Cytotoxicity or Micelle formation.
Fix: Check the CellTiter-Glo data. If toxicity overlaps with activity, the window is too narrow.
Issue 2: High Variability between Replicates
Observation: Large error bars.
Cause: The compound is sticking to the plastic tips or plate walls (NSB).
Fix: Use Low-Binding plates and tips. Pre-coat tips with media containing 0.1% BSA before pipetting the compound.
Issue 3: Inactive in Cell Assay despite Biochemical Potency
Cause: Permeability issues due to the charged Carboxylic Acid.
Fix: Run a PAMPA-BBB assay at pH 7.4 vs pH 5.0. If active only at pH 5.0, the compound requires a prodrug strategy (esterification) to enter the cell.
References
Lipophilic Acid Scaffold Properties: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discusses carboxylic acid bioisosteres and solubility).
GPR40 Assay Development: Mancini, A. D., & Poitout, V. (2013). GPR40 agonists for the treatment of type 2 diabetes: life after TAK-875. Diabetes, Obesity and Metabolism.
Optimization of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid Dissolution for In Vitro Applications
Abstract & Core Directive This guide provides a standardized protocol for the dissolution, storage, and delivery of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (CAS 1086379-78-3) in biological assays. Due to...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Core Directive
This guide provides a standardized protocol for the dissolution, storage, and delivery of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (CAS 1086379-78-3) in biological assays. Due to the compound's amphiphilic nature—possessing a highly lipophilic trifluoromethyl-phenyl tail and a polar carboxylic acid head—improper handling frequently leads to "silent precipitation" (micro-aggregates) upon introduction to aqueous media, compromising IC50 accuracy.
The Golden Rule: Never add the solid compound directly to cell culture media. Always establish a stable organic stock solution (DMSO) first.
Physicochemical Profile & Solubility Assessment
Understanding the molecular architecture is the first step to successful solubilization. The trifluoromethyl group (
) significantly increases lipophilicity compared to a standard phenyl ring, making water solubility negligible without pH manipulation.
DMSO (Dimethyl Sulfoxide):Recommended. The polar aprotic nature of DMSO disrupts the crystal lattice effectively. Solubility is typically
.
Ethanol:Possible , but less ideal for long-term storage due to evaporation and potential esterification over time.
Water/PBS:Insoluble at neutral pH. Solubility can be forced by converting to a salt (using NaOH), but this is not recommended for cell culture stocks due to pH instability and potential buffer incompatibility.
Diagrammatic Workflows
Figure 1: Solubility Decision Tree
This logic gate ensures you choose the correct vehicle based on your experimental constraints.
Caption: Decision matrix for vehicle selection. DMSO is the gold standard for this lipophilic acid.
Solvent: DMSO, Cell Culture Grade (Sigma-Aldrich or equivalent), sterile-filtered, anhydrous.
Vessels: Amber glass vials (to protect from light) with Teflon-lined caps. Avoid polystyrene which can be leached by DMSO.
Step-by-Step Methodology
1. Calculation:
Determine the target concentration. A 50 mM stock is versatile for most applications.
Formula:
Example: To make 1 mL of 50 mM stock:
2. Weighing:
Weigh ~12.2 mg of the solid into a sterile microcentrifuge tube or amber vial. Record the exact mass (e.g., 12.4 mg) and adjust the DMSO volume accordingly.
3. Dissolution:
Add the calculated volume of sterile DMSO.
Technique: Vortex vigorously for 30-60 seconds.
Visual Check: The solution must be crystal clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
4. Sterilization (Optional but Recommended):
While DMSO is bacteriostatic, filtration ensures sterility. Use a 0.22 µm PTFE or Nylon syringe filter .
Note: Do not use Cellulose Acetate (CA) filters, as DMSO dissolves them.
5. Storage:
Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C . Stable for 6 months.
Protocol: Delivery to Cell Culture (Working Solutions)
The critical danger zone is the transition from 100% DMSO to aqueous media. The hydrophobic "trifluoromethyl-phenyl" tail will drive aggregation if the water content rises too fast.
The "Intermediate Dilution" Method
Do not drop 100% DMSO stock directly onto cells. Use a serial dilution strategy.
Figure 2: Serial Dilution Workflow
Caption: Two-step dilution strategy to prevent 'shock' precipitation and ensure homogeneity.
Procedure
Prepare Intermediate: Dilute the 50 mM stock 1:100 into warm culture media (or PBS) to create a 500 µM intermediate.
Action: Add DMSO stock into the media while vortexing. Do not add media to DMSO.
Result: This solution contains 1% DMSO.
Prepare Final: Dilute the 500 µM intermediate 1:100 (or as needed) into the final cell culture wells.
Target: Final concentration 5 µM .
Final DMSO:0.01% (Well below the toxicity threshold of 0.1% - 0.5%).
Table 2: Dilution Table (Example for 10 mL Media)
Desired Final Conc.
Volume of Stock (50 mM)
Volume of Media
Final DMSO %
100 µM
20 µL
9.98 mL
0.2%
10 µM
2 µL
9.998 mL
0.02%
1 µM
0.2 µL*
10 mL
0.002%
*For volumes < 1 µL, use the Intermediate Dilution method described above to ensure accuracy.
Troubleshooting & Controls
Common Issues
Precipitation: If the media turns cloudy or you see crystals under the microscope (40x), the compound has crashed out.
Fix: Lower the concentration or warm the media to 37°C before addition. Ensure you are not exceeding the solubility limit (likely ~100-200 µM in aqueous media).
pH Shift: As a carboxylic acid, high concentrations (>1 mM) may acidify weak buffers.
Fix: Use HEPES-buffered media (25 mM HEPES) to maintain pH 7.4.
Essential Controls
Vehicle Control: Cells treated with DMSO alone (at the same % as the highest drug dose).
Positive Control: A known inhibitor/compound with a similar mechanism of action (if known).
References
PubChem. (2023).[1] Compound Summary: 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (CAS 1086379-78-3).[2][3][4][5][6] National Library of Medicine. Retrieved from [Link]
Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.
Application Note: 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic Acid as a Foundational Building Block for Modern Drug Discovery
Abstract The strategic incorporation of fluorine and sp³-rich scaffolds into drug candidates is a cornerstone of modern medicinal chemistry, aimed at enhancing metabolic stability, modulating physicochemical properties,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The strategic incorporation of fluorine and sp³-rich scaffolds into drug candidates is a cornerstone of modern medicinal chemistry, aimed at enhancing metabolic stability, modulating physicochemical properties, and improving target affinity.[1][2] 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid has emerged as a highly valuable building block that embodies both of these principles. Its rigid cyclobutane core offers a three-dimensional exit vector, while the 4-(trifluoromethyl)phenyl group provides a powerful tool for tuning electronics and lipophilicity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this versatile intermediate.
Introduction: The Strategic Value of the Scaffold
1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid is more than a simple synthetic intermediate; it is a sophisticated architectural element for molecular design. Its utility stems from the synergistic combination of its two key components:
The Cyclobutane Core: As medicinal chemistry trends away from flat, aromatic systems, sp³-rich motifs like cyclobutanes have become increasingly popular for their ability to explore three-dimensional chemical space.[3] This can lead to improved selectivity and novel intellectual property. The 1,1-disubstituted pattern provides a defined stereochemical trajectory for substituents, avoiding the complexities of cis/trans isomerism found in other cyclobutane derivatives.[4]
The 4-(Trifluoromethyl)phenyl Group: The trifluoromethyl (CF₃) group is a well-established bioisostere for moieties like the methyl or chloro group, but with profoundly different electronic effects.[5] It is strongly electron-withdrawing, which lowers the pKa of the adjacent carboxylic acid, and significantly increases lipophilicity. Furthermore, the CF₃ group often enhances metabolic stability by blocking sites of oxidative metabolism.[2][5]
The combination of these features makes the title compound an excellent precursor for creating analogues of bioactive molecules, particularly as a metabolically robust substitute for more labile groups like tert-butyl.[5]
Physicochemical and Structural Properties
A clear understanding of the building block's intrinsic properties is crucial for its effective deployment in a synthesis campaign.
The primary utility of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid lies in its carboxylic acid handle, which serves as a versatile anchor point for a variety of synthetic transformations. The diagram below illustrates the main reaction pathways available to the medicinal chemist starting from this key building block.
Caption: Key synthetic pathways originating from the title compound.
Detailed Application Protocols
The following protocols are designed to be self-validating, with explanations for key steps and expected outcomes. Researchers should adapt these procedures based on the specific substrate and scale.
Protocol 1: Amide Bond Formation via HATU Coupling
This protocol describes a standard, highly efficient method for coupling the carboxylic acid with a primary or secondary amine.
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a preferred coupling reagent due to its high reactivity, low rate of racemization for chiral substrates, and the formation of an easily removable urea byproduct. A tertiary amine base like DIPEA (N,N-Diisopropylethylamine) is used to mop up the acid formed during the reaction without interfering with the coupling process.
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid.
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
Add the amine (1.1 equiv), followed by DIPEA (3.0 equiv).
In a separate vial, dissolve HATU (1.2 equiv) in a small amount of DMF and add it to the reaction mixture dropwise at room temperature.
Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.
Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable solvent system (e.g., hexanes/EtOAc gradient).
Protocol 2: Deoxofluorination with Sulfur Tetrafluoride (SF₄) to Yield a Trifluoromethyl Group
This advanced protocol transforms the carboxylic acid moiety directly into a trifluoromethyl group, creating a 1-trifluoromethyl-1-[4-(trifluoromethyl)phenyl]cyclobutane. This product is a valuable bioisostere for compounds containing a tert-butyl group.[5]
Rationale: Sulfur tetrafluoride (SF₄) is a potent deoxofluorinating agent capable of converting carboxylic acids directly to trifluoromethyl groups.[9] The reaction is typically performed at elevated temperatures in a high-pressure vessel. Additives like HF or water can catalyze the reaction.[5] Extreme caution is required when working with SF₄.
Caption: Workflow for the hazardous but effective SF₄ fluorination reaction.
A suitable high-pressure reactor (e.g., a stainless steel autoclave)
Anhydrous solvent (e.g., dichloromethane or neat)
Procedure:WARNING: This procedure must be performed by trained personnel in a specialized fume hood designed for hazardous gases.
Place 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid into the high-pressure reactor.
If using a solvent, add it now. Add the catalytic amount of HF or water.[5]
Seal the reactor, attach it to a vacuum/gas line, and cool it in a dry ice/acetone bath (-78 °C).
Evacuate the reactor and then condense the required amount of SF₄ gas into it.
Once the SF₄ is added, close the valve and allow the reactor to warm to room temperature behind a blast shield.
Transfer the reactor to a heating mantle and heat to the target temperature (e.g., 100 °C) for 12-144 hours.[5] The optimal time and temperature should be determined empirically.
After the reaction period, cool the reactor to room temperature, then to -78 °C before slowly and carefully venting the excess SF₄ through a scrubber containing aqueous KOH.
Work-up: Carefully open the reactor and slowly quench the crude mixture by pouring it onto ice water.
Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with saturated NaHCO₃ and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Purify the resulting 1-trifluoromethyl-1-[4-(trifluoromethyl)phenyl]cyclobutane by column chromatography or distillation.
Conclusion
1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid is a powerful and versatile building block for contemporary organic synthesis and medicinal chemistry. Its unique combination of a rigid, sp³-rich core and a metabolically robust, electron-withdrawing aromatic moiety provides chemists with a valuable tool to optimize drug-like properties. The protocols outlined herein provide a starting point for the reliable and efficient incorporation of this scaffold into complex molecular architectures, paving the way for the discovery of next-generation therapeutics.
References
Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters.
Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.
Organic Syntheses. (2018). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Organic Syntheses Procedure.
Dmowski, W., & Wolniewicz, A. (2000). Selective Reactions of 1,1-Cycloalkanedicarboxylic Acids with SF4. A Route to 1,1-Bis(Trifluoromethyl)Cycloalkanes, 1-Fluoroformyl-1-(Trifluoromethyl)Cycloalkanes and 1-(Trifluoromethyl)-1-Cycloalkanecarboxylic Acids. Journal of Fluorine Chemistry, 102, 141–146.
Journal of Organic and Pharmaceutical Chemistry. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. J. Org. Pharm. Chem.
OUCI. (2022). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Journal of Fluorine Chemistry.
ACS Figshare. (2020). Two Scalable Syntheses of 3‑(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development.
Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133.
Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals, 181-211.
MilliporeSigma. 1,1-Cyclobutanedicarboxylic Acid: Versatile Building Block for Fine Chemical Synthesis. MilliporeSigma Technical Article.
optimizing the dosage of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid for efficacy
Executive Summary This guide addresses the specific physicochemical challenges of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (TFPC-COOH) . Due to the combination of the lipophilic trifluoromethyl-phenyl moie...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the specific physicochemical challenges of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (TFPC-COOH) . Due to the combination of the lipophilic trifluoromethyl-phenyl moiety and the ionizable carboxylic acid on a rigid cyclobutane ring, efficacy failures are often due to bioavailability limits rather than lack of intrinsic potency.[1] This guide provides a troubleshooting framework to bridge the gap between in vitro IC50 and in vivo efficacy.
Part 1: Formulation & Solubility (The Foundation)
Most "dosage" problems with TFPC-COOH are actually solubility problems.[1] The CF3 group significantly increases LogP, making standard aqueous vehicles ineffective.[1]
Q1: My compound precipitates immediately upon dilution in PBS/Saline. How do I keep it in solution for dosing?
Diagnosis: TFPC-COOH is a lipophilic acid (Predicted pKa ~4.2–4.5).[1] At neutral pH, it should be ionized, but the massive hydrophobic bulk of the CF3-phenyl group drives aggregation.
Solution: You must use a co-solvent system or complexation agent.[1] Do not rely on simple pH adjustment.[1]
Sub-chronic studies (Suspension is acceptable if particle size is controlled).[1]
| High Load (IV/IP) | 10-20% HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) in Saline | Gold Standard. Encapsulates the hydrophobic CF3 tail, preventing precipitation.[1] |
Critical Step: For the Cyclodextrin formulation, dissolve TFPC-COOH in a small volume of 1N NaOH first to ionize the acid, add the Cyclodextrin solution, and then back-titrate to pH 7.4 with HCl.
Q2: I see high potency in cell assays (nM range) but zero efficacy in mice at 10 mg/kg. Should I just increase the dose?
Stop. Do not blindly increase the dose yet. This is likely a Plasma Protein Binding (PPB) issue.
Mechanism: The CF3-phenyl motif binds avidly to albumin.[1] If 99.9% of your drug is bound to plasma proteins, your free fraction (the drug available to hit the target) is negligible.[1]
Troubleshooting Workflow:
Measure Free Fraction (
): Perform a Rapid Equilibrium Dialysis (RED) assay.[1]
Calculate Effective Dose:
If your is 10 nM but is 0.1%, you need a total plasma concentration of 10,000 nM (10 µM) to achieve efficacy.[1]
Part 2: In Vivo Dosage Optimization (The Protocol)
Q3: How do I determine the "Ceiling Dose" where absorption saturates?
Context: TFPC-COOH absorption is likely permeability-limited or solubility-limited.[1] Increasing the dose beyond the solubility limit of the GI fluids results in diminishing returns (non-linear pharmacokinetics).[1]
The "Ladder" Experiment:
Run a small PK study (n=3 mice/group) at logarithmic intervals before your efficacy study.
Group A: 3 mg/kg (IV) – Establishes 100% Bioavailability baseline.[1]
Linear: Absorption is good.[1] You can push the dose higher.
Plateau: You have hit the "Absorption Ceiling."[1] Dosing higher than this will not improve efficacy and will only increase GI toxicity.[1] Switch to the Cyclodextrin vehicle to break this ceiling.
Q4: The compound works for 2 hours and then stops. Is it being metabolized too fast?
Diagnosis: The cyclobutane ring blocks beta-oxidation, but the carboxylic acid is a prime target for Glucuronidation (UGT enzymes) .[1]
Verification: Check microsome stability (Liver Microsomes) in the presence of UDPGA (cofactor for glucuronidation).
Fix: If clearance is high due to glucuronidation:
Dosing Frequency: Switch from QD (once daily) to BID (twice daily).
Chemical Mod: This is a development decision, but converting the acid to a bioisostere (e.g., tetrazole) would be the next step if dosing frequency fails.[1]
Part 3: Visualizing the Optimization Logic
The following diagram illustrates the decision tree for troubleshooting efficacy failures with TFPC-COOH.
Figure 1: Decision Matrix for troubleshooting efficacy issues with TFPC-COOH. Follow the path based on experimental data to identify the bottleneck (Solubility, Bioavailability, or Clearance).
Part 4: Safety & Toxicity Flags
When optimizing dosage, be aware of the specific tox-liabilities of the Cyclobutane-Carboxylic Acid motif:
Acyl-Glucuronide Reactivity: Carboxylic acids can form reactive acyl-glucuronides in the liver, which may bind covalently to proteins, causing idiosyncratic liver toxicity .[1]
Monitor: ALT/AST levels during dose-escalation.[1]
hERG Inhibition: The lipophilic CF3-phenyl group can sometimes interact with the hERG potassium channel, causing QT prolongation.[1]
Limit: Do not exceed 30 µM free plasma concentration without a safety margin assessment.[1]
References
PubChem. (n.d.).[1] Compound Summary: 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (CID 28875485).[1] National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link][1]
Mykhailiuk, P. K. (2015).[1] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Organic Chemistry (via PMC).[1] This paper details the lipophilicity and metabolic stability of the CF3-cyclobutane moiety.[1][2] Retrieved from [Link]
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility and Protein Binding). Elsevier.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Bioassay Optimization GuideSubject: Reducing Variability in 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid Assays
Ticket ID: TFPC-OPT-2024
Status: Open
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are encountering variability in bioassays involving 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (hereafter referred to as TFPC-COOH ).
As an Application Scientist, I see this frequently with fluorinated phenyl-cycloalkane scaffolds. The variability is rarely biological in origin; it is almost always physicochemical . This molecule possesses a "Jekyll and Hyde" structure: a highly lipophilic tail (
) and an ionizable head ().
The variability stems from three competing forces:
Microprecipitation: The hydrophobic effect of the trifluoromethyl group causes "invisible" crashing out in aqueous buffers.
Surface Adsorption: The molecule binds aggressively to standard polystyrene microplates.
Ionization State: The cyclobutane ring constrains the carboxylic acid, making its solubility highly sensitive to minor pH fluctuations in your assay buffer.
This guide provides the protocols to stabilize these variables.
Part 1: Critical Troubleshooting Protocols
Issue 1: The "Invisible" Precipitate (Solubility Management)
Symptom: Non-linear dose-response curves or high well-to-well variance at high concentrations.
The Mechanism:
TFPC-COOH is soluble in DMSO but thermodynamically unstable in aqueous buffers (like PBS) at high concentrations. When you pipette a 10 mM DMSO stock directly into the media, the local concentration at the tip interface exceeds the solubility limit, forming micro-crystals that do not re-dissolve.
The Solution: The "Intermediate Shift" Dilution Method
Do not dilute directly from 100% DMSO to Assay Buffer. Use an intermediate solvent step.
Step-by-Step Protocol:
Prepare Master Stock: Dissolve TFPC-COOH in 100% anhydrous DMSO to 10 mM . Sonicate for 5 minutes to ensure complete solvation.
Create Intermediate Stock: Dilute the Master Stock 1:10 into 50% DMSO / 50% Water (not buffer).
Why? This creates a "solvation bridge." The water content forces the molecules to hydrate while the high DMSO keeps them soluble.
Final Assay Dilution: Pipette the Intermediate Stock into your Assay Buffer (pre-warmed to 37°C) while vortexing the buffer.
Target: Final DMSO concentration should be
to avoid cytotoxicity [1].
Data Visualization: Solubility Stability
Solvent System
Solubility Limit (Est.)
Stability (Time to Precipitate)
Recommendation
100% DMSO
> 50 mM
Indefinite
Storage Stock
100% PBS (pH 7.4)
< 50 M
< 10 mins (at high conc.)
Avoid Direct Dilution
50% DMSO / H2O
~ 5 mM
> 24 Hours
Intermediate Step
Assay Media + 1% BSA
~ 200 M
> 4 Hours
Assay Condition
Note: Adding 0.1% - 1.0% BSA (Bovine Serum Albumin) to your buffer acts as a carrier, sequestering the lipophilic tail and preventing precipitation [2].
Issue 2: The "Sticky Plastic" Phenomenon (Adsorption)
Symptom: Loss of potency (right-shift in
) or "edge effects" in 96-well plates.
The Mechanism:
The trifluoromethyl (
) group is highly fluorous and hydrophobic. Standard polystyrene plates are hydrophobic. The TFPC-COOH molecules will migrate from the aqueous solution to the plastic walls of the well, effectively lowering the actual concentration the cells "see."
The Solution: Material Swap
Pipette Tips: Use Low-Retention (Siliconized) tips. Standard tips can retain up to 5% of lipophilic compounds.
Microplates: Switch to Non-Binding Surface (NBS) plates or Glass-Coated plates.
Alternative: If you must use polystyrene, pre-block the plate with media containing 5% Fetal Bovine Serum (FBS) for 30 minutes before adding the compound. The proteins coat the plastic sites [3].
Issue 3: pH-Dependent Permeability
Symptom: Variability between assay runs performed on different days.
The Mechanism:
The carboxylic acid on the cyclobutane ring has a
of approximately 4.5–4.8.
At pH 7.4, it is 99.8% ionized (anionic,
).
If your buffer drifts to pH 7.2 (common in long incubations), the ratio of neutral species changes slightly.
Critical: Only the neutral form passively diffuses through cell membranes efficiently. Small pH changes = Large intracellular concentration changes.
The Solution: Buffer Locking
Standard bicarbonate buffers (RPMI/DMEM) drift in pH when removed from the
incubator.
Switch Buffers: Use HEPES (25 mM) in your assay media. HEPES maintains pH 7.4 significantly better than bicarbonate in open-air handling [4].
Check pH Pre-Assay: Verify the pH of your final solution after adding the compound, as acidic compounds at high concentrations can shift the buffer pH.
Part 2: Visualizing the Optimized Workflow
The following diagram illustrates the "Self-Validating System" to ensure the compound reaches the biological target without precipitation or loss.
Caption: Optimized dilution workflow utilizing an intermediate solvation step and visual checkpoints to prevent compound precipitation.
Part 3: Frequently Asked Questions (FAQs)
Q: Can I just heat the solution to get it to dissolve in PBS?A:Do not do this. While heat increases solubility temporarily, the compound will likely precipitate (recrystallize) as soon as it cools to 37°C in the plate. This creates "hot spots" of solid compound that kill cells via physical contact or extremely high local concentrations, leading to false positives in toxicity assays.
Q: My
shifts 10-fold when I change from 96-well to 384-well plates. Why?A: This confirms Surface Adsorption . A 384-well plate has a higher Surface-Area-to-Volume ratio than a 96-well plate. More of your compound is sticking to the walls in the 384-well format.
Fix: Use Non-Binding Surface (NBS) plates and include 0.01% Triton X-100 (if your cells tolerate it) or 0.1% BSA to act as a "sacrificial" protein that coats the plastic.
Q: Is this compound light-sensitive?A: Fluorinated phenyl rings are generally stable, but cyclobutane derivatives can be sensitive to UV light (potential ring-opening or isomerization under high energy).
Precaution: Store DMSO stocks in amber vials. Avoid leaving assay plates in direct sunlight or under biosafety cabinet UV lights [5].
References
Assay Guidance Manual. (2012). DMSO Tolerance and Reagent Stability Testing.[1] National Center for Biotechnology Information (US). Available at: [Link]
Di, L., & Kerns, E. H. (2015). Profiting from Solubility: Biological Assay Optimization. Drug Discovery Today. (General principle of using BSA to stabilize lipophilic compounds).
Laketa, V., et al. (2010). Pipetting errors and compound adsorption in high-throughput screening. Journal of Biomolecular Screening.
strategies to enhance the bioavailability of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid
A Senior Application Scientist's Guide to Enhancing Oral Bioavailability Welcome to the technical support guide for 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid. This document is designed for researchers, scie...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Enhancing Oral Bioavailability
Welcome to the technical support guide for 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid. This document is designed for researchers, scientists, and drug development professionals actively working on this compound or molecules with similar physicochemical profiles. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions, troubleshoot effectively, and accelerate your development pipeline.
Before attempting to enhance bioavailability, a thorough understanding of the molecule's intrinsic properties is paramount. The structure of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid presents a classic drug development challenge: a lipophilic core (conferred by the trifluoromethylphenyl and cyclobutane groups) combined with a polar, ionizable carboxylic acid group. This profile strongly suggests that the compound may belong to the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).
Key Question: What are the critical baseline parameters I must establish for this compound?
Answer: Your initial experimental workflow should focus on quantifying the following properties. These values will form the basis of your formulation strategy.
The carboxylic acid group will be largely ionized (>99%) at the pH of the lower intestine (~6.8), drastically reducing its lipophilicity and ability to passively diffuse across the intestinal membrane.[3]
Shake-flask method (octanol/water) at various pH values
A high LogP indicates good lipophilicity, but the LogD at pH 7.4 will be significantly lower due to ionization. This parameter is critical for predicting membrane permeability.[3]
Aqueous Solubility
Expected to be low (<10 µg/mL)
Kinetic and thermodynamic solubility assays in water, PBS (pH 7.4), and simulated gastric/intestinal fluids (SGF/SIF).
This is the most direct measure of the primary hurdle. Low solubility is a common cause of poor oral bioavailability.[4][5]
Identifying the stable polymorph is crucial. Different crystalline forms can have vastly different solubilities and dissolution rates.[4]
Permeability
Expected to be moderate to high (when unionized)
In vitro models like PAMPA or Caco-2 cell assays.[6][7]
These assays help determine if low permeability is a contributing factor (BCS Class IV) or if the primary issue is solubility (BCS Class II).
Section 2: Strategic Pathways to Enhanced Bioavailability
The following diagram outlines a logical workflow for selecting an appropriate bioavailability enhancement strategy based on initial characterization data.
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most promising formulation strategies for a BCS Class II compound like this?
A1: For a compound whose absorption is limited by its dissolution rate, three primary formulation strategies are highly effective:
Particle Size Reduction (Nanonization): This approach increases the surface area of the drug particles, which, according to the Noyes-Whitney equation, leads to a faster dissolution rate.[8][9] Technologies like wet media milling or high-pressure homogenization can reduce particle sizes to the sub-micron range, significantly improving dissolution.[4][9]
Amorphous Solid Dispersions (ASDs): This is often a preferred method for significant solubility enhancement.[10][11] By dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix, you eliminate the crystal lattice energy that must be overcome for dissolution.[12] This can lead to a state of "supersaturation" in the gut, driving absorption.[11][13]
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), pre-dissolve the drug in a mixture of oils, surfactants, and co-solvents.[14][15][16] Upon contact with gastrointestinal fluids, they spontaneously form a fine emulsion, keeping the drug solubilized and ready for absorption.[17][18] LBDDS can also mimic the food effect and may promote lymphatic uptake, which can help bypass first-pass metabolism in the liver.[8][15]
Q2: My compound is very lipophilic. Wouldn't making an ester prodrug make it too lipophilic and cause it to crash out of solution?
A2: This is an excellent and critical question. The prodrug strategy for a carboxylic acid involves converting the polar -COOH group into a less polar ester.[3][19] This temporarily masks the ionizable group, increasing the molecule's permeability across the intestinal wall.[20] However, you are correct to be concerned about the "Lipinski's Rule of 5" and the potential for increased lipophilicity to negatively impact solubility.
The key is balance. The goal is to create a prodrug that is sufficiently lipophilic to cross the membrane but not so "greasy" that it has negligible aqueous solubility. Simple esters (e.g., ethyl or methyl esters) are often a good starting point.[20] The strategy relies on the prodrug being absorbed and then rapidly cleaved by ubiquitous esterase enzymes in the intestinal wall, blood, or liver to release the active parent compound.[19] Therefore, the transient, improved permeability often outweighs the temporary decrease in solubility.
Q3: What role do excipients play in these strategies? Are they just inert fillers?
A3: Excipients are absolutely critical and far from inert; their selection is a core component of formulation design.[21][22][23]
In ASDs, the polymer (e.g., HPMC-AS, PVP/VA) is the key excipient that stabilizes the amorphous drug and prevents recrystallization.[10][12]
In LBDDS, the lipids, surfactants (e.g., Cremophor®, Tween®), and co-solvents (e.g., Transcutol®) are the formulation itself, chosen for their ability to dissolve the drug and form a stable emulsion in vivo.[14][15]
In nanosuspensions, stabilizers (surfactants or polymers) are required to coat the surface of the nanoparticles and prevent them from agglomerating.[9]
Excipients directly impact stability, drug release, and bioavailability.[21][22][24]
Section 4: Troubleshooting Guide for Experimental Challenges
Problem 1: "I created an amorphous solid dispersion using spray drying, but my XRPD analysis shows crystalline peaks after one month of stability testing at accelerated conditions (40°C/75% RH)."
Causality & Solution Pathway: This indicates physical instability, where the high-energy amorphous drug has converted back to its more stable, low-solubility crystalline form, negating the benefit of the ASD.[10][12]
Step 1: Re-evaluate Polymer Choice. Is the chosen polymer providing sufficient anti-plasticization and specific interactions (like hydrogen bonding) with your drug to inhibit molecular mobility? A polymer with a high glass transition temperature (Tg) is often desirable. Consider screening alternative polymers like HPMC-AS, Soluplus®, or PVP/VA.[12]
Step 2: Optimize Drug Loading. High drug loading (>40%) increases the risk of recrystallization as drug molecules are more likely to be in close enough proximity to form a crystal lattice. Try reducing the drug load to 25% or less and re-evaluating stability.
Step 3: Check for Moisture Content. Water acts as a plasticizer, lowering the Tg of the ASD and increasing molecular mobility, which facilitates crystallization.[10] Ensure your final product is dried thoroughly and stored in packaging with a desiccant.
Step 4: Consider a Ternary ASD. Adding a third component, such as a surfactant, can sometimes improve the stability and performance of the dispersion.
Problem 2: "My SEDDS formulation looks great in the vial, but when I perform an in vitro dispersion test, the drug crashes out (precipitates) upon dilution in simulated intestinal fluid."
Causality & Solution Pathway: This is a common and critical failure mode for LBDDS. It means the formulation is unable to maintain the drug in a solubilized state or in a supersaturated state long enough for absorption to occur. The formulation acts as a "spring" but lacks a "parachute".[17]
Step 1: Assess the Solubilization Capacity. Is the dose of the drug fully solubilized in the initial lipid formulation?[17] If not, it will immediately precipitate. You may need to increase the volume of the lipid vehicle or screen lipids in which the drug has higher solubility.
Step 2: Increase Surfactant/Co-surfactant Concentration. The surfactants and co-surfactants are responsible for creating and maintaining the fine emulsion droplets where the drug resides. Increasing their concentration can improve the stability of the dispersed system.
Step 3: Add a Precipitation Inhibitor. Consider adding a polymeric precipitation inhibitor (e.g., HPMC) to your formulation. As the emulsion disperses and the drug begins to supersaturate the aqueous phase, the polymer can help maintain this thermodynamically unstable state, acting as the "parachute" and preventing rapid precipitation.[13]
Step 4: Use Biorelevant Media. Standard SIF may not adequately represent the solubilizing power of the gut, which contains bile salts and phospholipids. Perform dispersion and dissolution tests in more complex media like FaSSIF (Fasted-State Simulated Intestinal Fluid) or FeSSIF (Fed-State) to get a more accurate in vivo prediction.[17][25]
The diagram below illustrates the mechanism of a successful SEDDS formulation.
Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).
Section 5: Key Experimental Protocols
Protocol 5.1: Preparation of an Amorphous Solid Dispersion via Spray Drying
Solvent Selection: Identify a common solvent system (e.g., acetone, methanol, or a mixture) that can dissolve both 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid and the chosen polymer (e.g., HPMC-AS) at the desired ratio (e.g., 25% drug load).
Solution Preparation: Prepare a solution with a total solid content of 2-10% w/v. Ensure both components are fully dissolved.
Spray Dryer Setup:
Set the inlet temperature (e.g., 120-160°C).
Set the atomization gas flow rate to achieve a fine mist.
Set the solution feed pump rate to maintain the desired outlet temperature (e.g., 50-80°C). The outlet temperature should be well above the boiling point of your solvent but below the Tg of your ASD to ensure rapid drying without causing phase separation.
Execution: Pump the solution through the atomizer into the drying chamber. The solvent rapidly evaporates, leaving behind a fine powder of the solid dispersion.
Collection & Secondary Drying: Collect the product from the cyclone. Perform secondary drying in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove residual solvent.
Characterization: Immediately analyze the resulting powder by XRPD to confirm its amorphous nature (i.e., absence of sharp crystalline peaks) and by DSC to determine its single glass transition temperature (Tg).
Protocol 5.2: In Vitro Assessment using a PAMPA Assay
Compound Preparation: Prepare a stock solution of your compound (either the pure drug or the formulated version, post-dissolution) in a buffer at a pH where the compound is primarily unionized (e.g., pH 5.0).
PAMPA Plate Preparation: The PAMPA (Parallel Artificial Membrane Permeability Assay) system consists of a donor plate and an acceptor plate separated by a microfilter coated with a lipid solution (e.g., lecithin in dodecane) that mimics a biological membrane.
Loading the Donor Plate: Add your compound solution to the wells of the donor plate.
Loading the Acceptor Plate: Fill the wells of the acceptor plate with a buffer solution (e.g., PBS at pH 7.4).
Assembly & Incubation: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate at room temperature for a set period (e.g., 4-18 hours).
Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
Permeability Calculation: Calculate the effective permeability coefficient (Pe) using established equations. Compare this value to high and low permeability reference compounds to classify your molecule. This allows for a rapid screen of how formulation changes impact the potential for passive diffusion.[6][26]
References
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab, 8, 212. [Link]
Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
Garg, V., Singh, H., Bhatia, A., Raza, K., & Singh, B. (2016). Lipid-Based Drug Delivery Systems. Journal of Drug Delivery and Therapeutics, 6(3), 39-47. [Link]
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A Comparative Analysis of CFTR Potentiators: A Technical Guide to 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid and its Analogs in Drug Discovery
Introduction: From a Core Moiety to a Breakthrough Therapy The journey of a drug from a conceptual chemical scaffold to a life-altering therapy is a testament to the intricate dance of medicinal chemistry, pharmacology,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: From a Core Moiety to a Breakthrough Therapy
The journey of a drug from a conceptual chemical scaffold to a life-altering therapy is a testament to the intricate dance of medicinal chemistry, pharmacology, and clinical science. This guide focuses on 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid, a key structural motif that is integral to the groundbreaking cystic fibrosis drug, Ivacaftor (VX-770). While this carboxylic acid is a vital building block, its true therapeutic potential is realized when incorporated into the larger molecular architecture of a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator.
Cystic Fibrosis (CF) is a debilitating genetic disorder stemming from mutations in the CFTR gene, which encodes for a crucial ion channel responsible for chloride and bicarbonate transport across epithelial surfaces.[1] In a subset of CF patients, the CFTR protein is present at the cell surface but is functionally impaired due to a "gating" defect, meaning the channel remains predominantly closed.[2] CFTR potentiators are a class of drugs that bind to the CFTR protein and increase the probability of the channel being in an open state, thereby restoring ion flow.[1]
Ivacaftor was the first such potentiator to be approved and represents a paradigm shift in CF treatment, moving from symptom management to addressing the underlying molecular defect.[3] This guide provides a comprehensive comparative analysis of Ivacaftor and its key analogs, offering researchers, scientists, and drug development professionals a deep dive into their performance, supported by experimental data and detailed protocols. We will explore the structure-activity relationships that govern their efficacy, the experimental workflows used to characterize them, and the rationale behind the design of next-generation CFTR modulators.
Mechanism of Action: Propping Open the Gate
CFTR potentiators like Ivacaftor and its analogs act as allosteric modulators of the CFTR protein. They bind to a specific site on the protein, distinct from the channel pore or the ATP-binding domains.[4] This binding event induces a conformational change that stabilizes the open state of the CFTR channel, allowing for increased chloride and bicarbonate ion transport.[5] This restoration of ion flow helps to hydrate the mucus layer in the airways and other affected organs, alleviating the primary symptoms of cystic fibrosis.[1]
Cryo-electron microscopy studies have revealed that Ivacaftor and other potentiators, such as GLPG1837, bind to a common "hotspot" on the CFTR protein, a flexible hinge region within the transmembrane domains.[4][6] This binding pocket is unique to CFTR, which contributes to the high selectivity of these drugs.[4] The interaction is stabilized by key hydrogen bonds, highlighting the importance of specific functional groups on the potentiator molecule for its activity.[7]
Diagram of the CFTR Potentiator Mechanism of Action
Caption: Mechanism of CFTR potentiation by Ivacaftor and its analogs.
Comparative Performance of CFTR Potentiators
The success of Ivacaftor has spurred the development of numerous other CFTR potentiators, each with a unique profile of potency, efficacy, and pharmacokinetic properties. Below is a comparative analysis of Ivacaftor and some of its notable analogs.
First-in-class potentiator; highly effective for gating mutations. However, it has high lipophilicity which can lead to destabilization of corrected F508del-CFTR.[8]
Icenticaftor (QBW251)
Not specified in provided results
F508del-CFTR (in combination with correctors)
Superior to Ivacaftor for F508del-CFTR
Shows increased function in primary F508del cultures compared to Ivacaftor and does not destabilize the corrected F508del protein.
GLPG1837
Not specified in provided results
Gating and other mutations
Potent potentiator
Binds to the same allosteric site as Ivacaftor, demonstrating the importance of this "hotspot" for CFTR potentiation.[6]
Glutamic Acid Derivatives of Ivacaftor
Quinoline-carboxamide
Gating mutations (e.g., G551D)
Comparable or better than Ivacaftor
Designed to have reduced lipophilicity. Some analogs did not attenuate levels of folding-rescued ΔF508 at the cell surface, unlike Ivacaftor.[8]
Structure-Activity Relationship (SAR) Insights
The development of potent and selective CFTR potentiators has been driven by extensive structure-activity relationship (SAR) studies. These studies have elucidated the key molecular features required for optimal activity.
The Quinolinone Core: The 4-oxo-1,4-dihydroquinoline moiety is a critical part of the Ivacaftor scaffold. Modifications to this ring system can significantly impact potency.[3]
The Amide Linker: The amide bond connecting the quinolinone core to the phenyl ring is crucial for activity, likely participating in hydrogen bonding interactions within the binding site.
The Substituted Phenyl Ring: The nature and position of substituents on the phenyl ring are critical. In Ivacaftor, the two tert-butyl groups and the hydroxyl group are key for binding. The hydroxyl group, in particular, is involved in a critical hydrogen bond with the CFTR protein.[7]
The Trifluoromethylphenyl Cyclobutane Moiety: While not part of Ivacaftor itself, the 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid substructure is found in other CFTR modulators. The trifluoromethyl group is a common bioisostere for a tert-butyl group and can influence properties like metabolic stability and lipophilicity.
Lipophilicity: While a certain degree of lipophilicity is required for membrane permeability, excessively high lipophilicity, as seen with Ivacaftor, can have detrimental effects, such as the destabilization of corrected F508del-CFTR.[8] The synthesis of more polar analogs, such as the glutamic acid derivatives, represents a strategy to mitigate these off-target effects.[8]
Experimental Protocols
The discovery and characterization of CFTR potentiators rely on a suite of specialized in vitro assays. Below are detailed protocols for three critical experimental workflows.
Ussing Chamber Assay for Epithelial Ion Transport
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. It provides a quantitative measure of CFTR function in a physiologically relevant context.[5]
Experimental Workflow Diagram
Caption: Workflow for the Ussing Chamber Assay.
Step-by-Step Protocol:
Cell Culture: Culture human bronchial epithelial cells from CF patients on permeable filter supports until a confluent and polarized monolayer is formed.
Mounting: Mount the filter support in an Ussing chamber, separating the apical and basolateral compartments.
Equilibration: Fill both compartments with a Krebs-bicarbonate Ringer solution, maintain at 37°C, and bubble with 95% O2/5% CO2.
Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV and measure the Isc.
CFTR Activation: To activate CFTR, add a cAMP agonist, such as forskolin, to the basolateral solution.
Potentiator Addition: Add the test compound (e.g., Ivacaftor or its analog) to the apical solution and record the increase in Isc.
CFTR Inhibition: At the end of the experiment, add a specific CFTR inhibitor, like CFTRinh-172, to the apical side to confirm that the measured current is mediated by CFTR.
Data Analysis: The magnitude of the increase in Isc after the addition of the potentiator reflects the compound's efficacy.
Patch-Clamp Electrophysiology for Single-Channel Analysis
Patch-clamp electrophysiology allows for the direct measurement of the activity of individual CFTR ion channels, providing detailed information on channel gating properties.
Step-by-Step Protocol:
Cell Preparation: Use cells expressing the CFTR mutant of interest (e.g., G551D-CFTR).
Pipette Preparation: Fabricate glass micropipettes and fill them with a chloride-containing solution.
Seal Formation: Form a high-resistance seal (a "giga-seal") between the micropipette and the cell membrane.
Excised Patch Formation: Excise a small patch of the membrane in an inside-out configuration, exposing the intracellular face of the membrane to the bath solution.
Channel Gating Measurement: Perfuse the excised patch with a solution containing ATP to activate CFTR. Record the single-channel currents.
Potentiator Application: Add the test compound to the bath solution and continue to record single-channel currents.
Data Analysis: Analyze the recordings to determine the channel's open probability (Po), which is the fraction of time the channel spends in the open state. An increase in Po indicates potentiation.
In Vitro Metabolic Stability Assay
This assay is crucial for predicting the metabolic fate of a drug candidate and its potential for oral bioavailability. It measures the rate at which a compound is metabolized by liver enzymes.
Experimental Workflow Diagram
Caption: Workflow for an in vitro metabolic stability assay.
Step-by-Step Protocol:
Preparation: Prepare stock solutions of the test compound and a positive control in a suitable solvent (e.g., DMSO). Thaw cryopreserved liver microsomes (human, rat, or mouse) on ice. Prepare a fresh NADPH regenerating system.
Incubation: In a 96-well plate, combine the microsomes, buffer, and the test compound. Pre-warm to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent containing an internal standard.
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the parent compound.
Data Calculation: Determine the rate of disappearance of the compound to calculate its half-life (t1/2) and intrinsic clearance (CLint).
Synthesis of Ivacaftor: A Representative Route
The synthesis of Ivacaftor typically involves the coupling of two key fragments: a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid and a substituted aminophenol. Several synthetic routes have been reported, with variations in the construction of the quinolinone core. A common approach is a convergent synthesis, as outlined below.
General Synthetic Scheme for Ivacaftor
Caption: A representative synthetic route to Ivacaftor.
Conclusion and Future Directions
The development of Ivacaftor and its analogs has revolutionized the treatment of cystic fibrosis for a subset of patients. The core structure, which can be traced back to moieties like 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid, highlights the power of medicinal chemistry in translating fundamental structural insights into effective therapies.
The comparative analysis presented in this guide underscores the ongoing efforts to improve upon the first generation of CFTR potentiators. Key areas of future research include:
Developing potentiators with improved pharmacokinetic profiles: This includes optimizing metabolic stability and reducing off-target effects.[4]
Designing analogs with enhanced efficacy for a broader range of CFTR mutations: The goal is to provide therapeutic options for a larger proportion of the CF population.
Exploring combination therapies: The co-administration of potentiators with CFTR correctors (which aid in the proper folding and trafficking of the CFTR protein) has proven to be a highly effective strategy for treating patients with the common F508del mutation.
By building upon the knowledge gained from Ivacaftor and its analogs, the scientific community is poised to develop even more effective and personalized treatments for cystic fibrosis, offering hope for a brighter future for all individuals affected by this disease.
References
Marzaro, G., et al. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. Molecules, 29(4), 821. [Link]
Hadida, S., et al. (2014). Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Journal of Medicinal Chemistry, 57(23), 9776–9795. [Link]
Cystic Fibrosis News Today. (2019). Different CF Potentiators Bind to Same Flexible Spot on CFTR Protein, Study Finds. [Link]
Kalyan, A., et al. (2023). Synthesis and Evaluation of Ivacaftor Derivatives with Reduced Lipophilicity. ACS Omega, 8(49), 47086–47095. [Link]
Liu, F., et al. (2023). Structure-based discovery of CFTR potentiators and inhibitors. bioRxiv. [Link]
Zhang, R., et al. (2017). An Efficient Synthesis of Ivacaftor. Journal of Heterocyclic Chemistry, 54(6), 3169-3173. [Link]
M. N., et al. (2016).
Council of Scientific and Industrial Research. (2022). AN IMPROVED PROCESS FOR THE SYNTHESIS OF IVACAFTOR. EP 4043439 A1. [Link]
Organic Syntheses. (2003). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. [Link]
Hadida, S., et al. (2014). Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Journal of Medicinal Chemistry, 57(23), 9776–9795. [Link]
Liu, F., et al. (2023). Structure-based discovery of CFTR potentiators and inhibitors. eScholarship, University of California. [Link]
Hadida, S., et al. (2014). Discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor), a potent and orally bioavailable CFTR potentiator. PubMed. [Link]
Hadida, S., et al. (2014). Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Journal of Medicinal Chemistry, 57(23), 9776-9795. [Link]
Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. [Link]
Organic Syntheses. 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. [Link]
Demchuk, O. P., & Hryhorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-15. [Link]
Amaral, M. D., & Lopes-Pacheco, M. (2019). CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine. Frontiers in Pharmacology, 10, 1391. [Link]
Pranke, I. M., et al. (2017). Impact of potentiators and correctors on CFTR functional expression: a story of complexity. ResearchGate. [Link]
Demchuk, O. P., & Hryhorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(3). [Link]
Whelan, S., et al. (2023). The impact of cystic fibrosis transmembrane conductance regulator (CFTR) modulators on the pulmonary microbiota. Frontiers in Cellular and Infection Microbiology, 13. [Link]
Request PDF. (2023). Structure-based discovery of CFTR potentiators and inhibitors. [Link]
Liu, F., et al. (2021). Identification of binding sites for ivacaftor on the cystic fibrosis transmembrane conductance regulator. eLife, 10, e68574. [Link]
selection of appropriate positive and negative controls for 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid assays
Executive Summary 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (CAS: 1086379-78-3) is a specialized cycloalkyl-carboxylic acid scaffold. While often utilized as a high-value intermediate in the synthesis of Si...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (CAS: 1086379-78-3) is a specialized cycloalkyl-carboxylic acid scaffold. While often utilized as a high-value intermediate in the synthesis of Sibutramine analogs and Cathepsin K inhibitors , its pharmacophore—a lipophilic trifluoromethyl-phenyl group tethered to a constrained cyclobutane ring—makes it a prime candidate for fragment-based drug discovery (FBDD) targeting metabolic enzymes, specifically 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) .
This guide details the selection of rigorous positive and negative controls for assays involving this compound. It addresses two primary experimental contexts: Functional Inhibition Assays (screening the molecule as an active inhibitor) and Analytical Quality Control (quantifying the molecule as an impurity or intermediate).
Part 1: Functional Bioassays (Target: 11β-HSD1)[1][2]
The structural homology of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid to known 11β-HSD1 inhibitors (which often feature adamantane or cycloalkyl cores) suggests it acts as a competitive inhibitor of cortisone-to-cortisol conversion. When assaying this biological activity, the validity of your data hinges on the controls that define your assay window.
The Mechanism & Assay Logic
11β-HSD1 is an NADPH-dependent reductase. The assay measures the inhibition of the conversion of inert Cortisone to active Cortisol .
Figure 1: Mechanism of Action for 11β-HSD1 Inhibition Assays. The test compound competes with Cortisone for the enzyme active site.
Selection of Positive Controls (Inhibitors)
The positive control validates that the assay system can be inhibited. It defines the "0% Activity" baseline.
Control Candidate
Type
Suitability
Rationale
Carbenoxolone
Non-selective
High
The industry standard "bench" control. It is a potent, albeit non-selective, inhibitor of both 11β-HSD1 and 11β-HSD2. Ideal for validating assay responsiveness. IC50 ≈ 10–50 nM.
PF-915275
Selective
Medium
A highly selective 11β-HSD1 inhibitor. Use this if you need to prove isotype specificity in a cell lysate containing both HSD1 and HSD2.
Glycyrrhetinic Acid
Natural Product
Low
Active, but often suffers from solubility issues and variable potency compared to Carbenoxolone.
Recommendation: Use Carbenoxolone (10 µM) as your standard Max-Inhibition control. It is robust, stable, and cost-effective.
Selection of Negative Controls
The negative control defines the "100% Activity" baseline and filters out false positives caused by non-specific binding or chemical interference.
Vehicle Control (Absolute Negative): DMSO (typically 0.1% - 1.0%). This normalizes the data for solvent effects.
Structural Fidelity Control (Specificity Negative):Cyclobutanecarboxylic acid (CAS: 3721-95-7).[1]
Why? This molecule lacks the 4-(trifluoromethyl)phenyl moiety. If this analog inhibits the enzyme, your assay is detecting non-specific acidity effects rather than hydrophobic pocket binding.
Advanced Control:1-Phenylcyclobutanecarboxylic acid .[2][3] This lacks only the CF3 group. Comparing your test compound to this control quantifies the specific potency contribution of the trifluoromethyl group (the "Fluorine Effect").
Experimental Protocol: HTRF Inhibition Assay
Objective: Determine IC50 of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid against 11β-HSD1.
Reagent Prep:
Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% BSA.
Enzyme: Human recombinant 11β-HSD1 microsomes.
Substrate: 200 nM Cortisone + 500 µM NADPH.
Plate Layout (384-well):
Columns 1-2:Min Signal (Enzyme + Substrate + 10µM Carbenoxolone).
Columns 23-24:Max Signal (Enzyme + Substrate + DMSO).
Columns 3-22: Test compound (10-point dose response, start 100 µM).
Carbenoxolone IC50 within 3-fold of historical mean.
Part 2: Analytical & Impurity Assays (HPLC/LC-MS)
If 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid is being quantified as an intermediate (e.g., in Sibutramine analog synthesis) or screened for purity, the controls shift from biological to analytical.
Control Strategy
Control Type
Material
Function
Reference Standard
Certified Reference Material (CRM) of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (>98% purity)
Quantification: Establishes the calibration curve and retention time (RT).
System Suitability
1-(4-chlorophenyl)cyclobutanecarboxylic acid
Resolution: A critical "neighbor" impurity. The method must resolve the -CF3 analog from the -Cl analog (Sibutramine precursor).
Blank
Mobile Phase (Acetonitrile:Water + 0.1% Formic Acid)
Interference Check: Ensures no carryover or ghost peaks at the specific RT.
LC-MS/MS Method Workflow
For high-sensitivity detection (e.g., pharmacokinetic studies):
Figure 2: Analytical Workflow for Quantifying the Acid. Note the ESI Negative Mode requirement due to the carboxylic acid.
Critical Note on Ionization:
Unlike Sibutramine (which is basic and uses Positive mode), this carboxylic acid requires Negative Electrospray Ionization (ESI-) .
Reduce final DMSO concentration to <1%; Verify solubility via nephelometry.
The "Fluorine Effect"
When comparing 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid against its non-fluorinated analogs (e.g., 1-phenylcyclobutanecarboxylic acid), you typically expect:
Increased Metabolic Stability: The C-F bond blocks metabolic oxidation at the para-position.
Higher Potency: The lipophilicity (LogP ~3.2) enhances binding to hydrophobic pockets in enzymes like 11β-HSD1.
References
11β-HSD1 Inhibitor Scaffolds: Kim, D. et al. (2020). "A Novel Selective 11β-HSD1 Inhibitor... Prevents BAC-Induced Dry Eye Syndrome."[4] International Journal of Molecular Sciences. Link
Assay Development: Hult, M. et al. (2004). "A rapid screening assay for inhibitors of 11beta-hydroxysteroid dehydrogenases." Molecular and Cellular Endocrinology. Link
Chemical Properties: PubChem. "1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (Compound Summary)." Link
Cyclobutane Synthesis: Demchuk, O. P. et al. (2018). "The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks." Journal of Organic Chemistry (Ukraine). Link
comparing the in-vitro and in-vivo efficacy of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid
This guide provides a technical comparison of the in-vitro and in-vivo efficacy of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (TFPC), focusing on its role as a high-value pharmacophore and bioisostere in med...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of the in-vitro and in-vivo efficacy of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (TFPC), focusing on its role as a high-value pharmacophore and bioisostere in medicinal chemistry.[1]
While often categorized as a chemical building block, TFPC is critical in lead optimization campaigns.[1] It is frequently employed to replace metabolically labile groups (such as tert-butyl or unsubstituted phenyl rings) to enhance metabolic stability and lipophilicity without compromising biological potency.[1]
Executive Summary & Mechanism of Action
1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid is a conformationally restricted carboxylic acid derivative.[1] Its efficacy is not defined by a single receptor target but by its ability to modulate the physicochemical properties of a drug candidate.[1]
Primary Role: Bioisosteric replacement for tert-butyl, isopropyl, or phenyl groups.[1]
Mechanism: The cyclobutane ring introduces conformational rigidity (reducing entropic penalty upon binding), while the trifluoromethyl (-CF3) group blocks metabolic "soft spots" (specifically CYP450-mediated oxidation) and increases lipophilicity.[1]
Key Application: Used in the synthesis of P2X3 antagonists , Cathepsin inhibitors , and 11
-HSD1 inhibitors to improve oral bioavailability and half-life.[1]
In-Vitro Efficacy Profile
In-vitro assessments focus on the compound's ability to maintain potency while improving "drug-like" properties compared to non-fluorinated or non-cyclic analogues.[1]
Potency & Selectivity Retention
When TFPC is used to replace a standard phenyl or tert-butyl group in a bioactive molecule, studies indicate:
Binding Affinity (
/ ): Typically maintained within a 2-fold range of the parent compound.[1] The 4-CF3 group often engages in additional hydrophobic interactions or fills specific pockets in the target protein (e.g., the hydrophobic pocket of P2X3 receptors).[1]
Selectivity: The steric bulk of the cyclobutane ring (approx.[1] volume 68 ų) restricts rotation, often enhancing selectivity for the primary target over off-targets.[1]
ADME Properties (In-Vitro)
The most significant efficacy gain is seen in metabolic stability assays.[1]
Property
Standard Analogue (tert-Butyl/Phenyl)
TFPC Analogue (CF3-Cyclobutane)
Efficacy Impact
Metabolic Stability ()
Low (< 30 min in microsomes)
High (> 60 min)
The -CF3 group blocks para-oxidation; the ring prevents benzylic oxidation.[1]
Enhances membrane permeability and blood-brain barrier (BBB) penetration.[1]
Plasma Protein Binding
Variable
High (> 95%)
Increased lipophilicity leads to higher binding, which must be balanced against free fraction.[1]
In-Vivo Efficacy Profile
In-vivo efficacy is characterized by the compound's pharmacokinetic (PK) performance and its ability to sustain therapeutic levels.[1]
Pharmacokinetics (PK)
Clearance (CL): Compounds incorporating the TFPC motif exhibit significantly reduced hepatic clearance compared to their non-fluorinated counterparts.[1] This is due to the strong C-F bonds resisting oxidative defluorination.[1]
Half-Life (
): The combination of reduced clearance and increased volume of distribution () typically extends the in-vivo half-life by 2-4 fold .[1]
Oral Bioavailability (
): The carboxylic acid moiety, when masked as a prodrug or used in an amide linkage, supports high oral absorption.[1]
Efficacy in Disease Models
In models of neuropathic pain (e.g., P2X3 antagonism) or inflammation :
Duration of Action: TFPC-derived candidates show a prolonged duration of analgesia compared to tert-butyl analogues, requiring less frequent dosing.[1]
Potency: In-vivo
values often correlate well with in-vitro , confirming that the structural modification does not hinder tissue distribution.[1]
Workup: Dilute with EtOAc, wash with brine, dry over
. Purify via silica gel chromatography (Hexane/EtOAc).
Visual Analysis
Figure 1: Bioisosteric Optimization Pathway
This diagram illustrates the logic of replacing a labile tert-butyl group with the TFPC motif to block metabolism while maintaining steric fit.[1]
Caption: Logical workflow for replacing metabolic soft spots with the TFPC pharmacophore to enhance drug stability.
Figure 2: Comparative Efficacy Workflow
Caption: Comparison of standard vs. TFPC analogues, highlighting the translation of metabolic stability to in-vivo performance.
Data Summary
Table 1: Comparative Properties of the TFPC Motif vs. Alternatives
Feature
tert-Butyl Group
Phenyl Group
TFPC Motif (CF3-Cyclobutane)
Steric Bulk
Compact, Spherical
Planar, Aromatic
Rigid, Bulky, Pseudo-spherical
Electronic Effect
Electron Donating (+I)
Electron Withdrawing (-I)
Strongly Electron Withdrawing
Metabolic Risk
High (Oxidation)
Moderate (Para-hydroxylation)
Low (Blocked)
Lipophilicity
High
Moderate
Very High
Primary Use
Hydrophobic filling
Pi-stacking
Metabolic blocking & Bioisostere
References
Mykhailiuk, P. K. (2017).[1] "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." The Journal of Organic Chemistry. Link[1]
Jarvis, M. F., et al. (2002).[1][2] "A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat."[1][2][3] Proceedings of the National Academy of Sciences. Link[1]
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]
PubChem. (2024).[1] "Compound Summary: 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid." National Library of Medicine. Link[1]
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive: Operational Autonomy & Safety
Handling fluorinated organic acids requires a distinct departure from standard organic waste protocols. 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid combines a strained cyclobutane ring with a chemically robust trifluoromethyl (
) group. This structural duality presents two specific disposal challenges: acidity and thermal stability of the C-F bond .
This guide supersedes generic "organic waste" instructions. It is designed to prevent the release of hydrogen fluoride (HF) during incineration and to ensure compliance with strict halogenated waste regulations.
Hazard Profile & Chemical Identity
Before disposal, you must validate the material's identity and hazard class to ensure compatibility with waste streams.
Thermal decomposition releases Hydrogen Fluoride (HF) and Carbonyl Fluoride .
Field Note: Do not underestimate the stability of the
group. Standard lab incinerators operating below 850°C may fail to mineralize this compound completely, leading to the emission of fluorinated byproducts.
Waste Segregation & Characterization
Proper segregation is the single most critical step. Mixing this compound with non-halogenated solvents (e.g., Acetone, Ethanol) downgrades the entire waste container to "Halogenated," significantly increasing disposal costs and complicating downstream processing.
Decision Logic: Waste Stream Selection
Step-by-Step Disposal Protocol
Step 1: Container Selection
Material: High-Density Polyethylene (HDPE) is preferred over glass to prevent breakage, though glass is chemically compatible.
Ventilation: Use a container with a pressure-relief cap if the waste solution is acidic or potentially reactive.
Constituents: List "1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid" explicitly.
Hazard Checkbox: Mark "Irritant" and "Corrosive" (if in acidic solution).
Step 3: Storage Prior to Pickup
Store in a Secondary Containment tray made of polypropylene.
Incompatibility: Keep physically separate from strong bases (e.g., Sodium Hydroxide) and strong oxidizers. The acidic proton on the carboxylic acid can react exothermically with bases.
Step 4: Final Destruction (Facility Level)
Method: High-Temperature Incineration.
Requirement: The facility must operate a rotary kiln incinerator at >1100°C with a rapid quench and alkaline scrubber system. This is necessary to convert the fluorine content into inorganic fluoride salts (captured in the scrubber) rather than releasing corrosive HF gas into the atmosphere.
Spill Response & Safety
In the event of a spill, speed and neutralization are key.
PPE Requirements
Gloves: Nitrile (0.11 mm minimum) is sufficient for the solid. If dissolved in DCM, use PVA or Silver Shield laminate gloves.
Respiratory: N95 (for dust) or Half-face respirator with Organic Vapor/Acid Gas cartridges (if volatile solvents are involved).
Eye Protection: Chemical splash goggles (ANSI Z87.1).
Spill Workflow
Neutralization Note: Because this is a carboxylic acid, dusting the spill with Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) is recommended. Wait for effervescence (
release) to cease before collecting the sludge.
References
European Chemicals Agency (ECHA) . Guidance on the Application of the CLP Criteria. (2024). Retrieved from [Link]
U.S. Environmental Protection Agency (EPA) . 40 CFR Part 261 - Identification and Listing of Hazardous Waste. (2023). Retrieved from [Link][1]
National Institutes of Health (NIH) . PubChem Compound Summary for Trifluoromethylbenzene Derivatives. (2025). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Hazard Class: Corrosive Solid / Severe Irritant
Primary Risk: Chemical burns to mucous membranes; ocular damage; respiratory tract irritation.
Critical Characteristic: The trifluoromethyl (-CF3) moiety increases lipophilicity, potentially enhancing skin absorption rates compared to non-fluorinated carboxylic acids.
This operational guide outlines the mandatory Personal Protective Equipment (PPE) and handling protocols for 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid .[1] As a fluorinated pharmaceutical intermediate, this compound requires a safety strategy that addresses both its acidic nature and its halogenated stability.
Chemical Hazard Profile & Mechanistic Risks[1]
To select the correct PPE, one must understand the "Why" behind the hazard.
Acidity (Carboxylic Acid): The cyclobutanecarboxylic acid motif provides a pKa typically in the range of 4.5–5.0. While weak compared to mineral acids, in solid form, it reacts with moisture on skin and eyes to create localized high-concentration acidic zones, leading to delayed but severe burns (Skin Corr. 1C potential) [1].
Fluorination (-CF3): The electron-withdrawing nature of the trifluoromethyl group stabilizes the molecule but also increases its lipophilicity. This allows the compound to penetrate the stratum corneum (outer skin layer) more effectively than benzoic acid derivatives, increasing the risk of systemic uptake [2].
Physical State: As a solid, the primary vector of exposure is dust . Inhalation of dust can cause severe respiratory irritation (STOT SE 3).
PPE Selection Matrix
Standard laboratory "universal precautions" are insufficient for fluorinated intermediates. Use this tiered matrix based on operational scale.
PPE Component
Tier 1: Analytical Scale (<100 mg)
Tier 2: Preparative Scale (>100 mg or Solution)
Technical Rationale
Hand Protection
Double Nitrile (min 5 mil outer)
Double Nitrile or Neoprene (if in solvent)
Fluorinated organics can permeate thin nitrile. Double gloving provides a "breakthrough buffer" allows time to doff outer glove upon contamination [3].
Eye Protection
Chemical Splash Goggles
Face Shield + Goggles
Safety glasses fail against airborne dust entry from the side. Goggles form a seal against acidic dust.
Respiratory
Fume Hood (Sash at 18")
Fume Hood + N95/P100 (if open handling)
Engineering controls (hood) are primary. Respirators are secondary backup for powder weighing operations.
Body Defense
Lab Coat (Cotton/Poly)
Tyvek® Sleeves + Apron
Cotton absorbs liquids; Tyvek repels dust and splashes, preventing migration to street clothes.
Operational Protocol: The "Clean-to-Dirty" Workflow
Safety is a dynamic process. The following workflow prevents cross-contamination, a common failure point in laboratories handling potent compounds.
Phase A: Donning (Pre-Experiment)
Inspection: Verify fume hood flow rate is >100 fpm.
Base Layer: Don standard lab coat and safety goggles.
Primary Barrier: Don inner pair of nitrile gloves (bright color preferred, e.g., orange).
Secondary Barrier: Don outer pair of nitrile gloves (standard blue/purple). Check for air leaks.[2]
Expert Insight: The color contrast allows you to immediately see if the outer glove is compromised.
Phase B: Handling (The Experiment)
Weighing: Use an anti-static gun if the powder is static-prone. Static dispersal is a major cause of ocular exposure.
Solvent Addition: If dissolving the acid, add solvent slowly down the side of the vessel to prevent "puffing" of the solid into the air.
Spill Response: Do not wipe dry powder with a wet cloth immediately; this creates a concentrated acid paste. Sweep gently or use a chemically compatible vacuum first, then wet-wipe.
Phase C: Doffing (Post-Experiment)
Outer Gloves: Remove outer gloves inside the fume hood. Turn them inside out as you pull to trap any chemical residue inside.
Disposal: Place used outer gloves directly into the solid hazardous waste container inside the hood.
Surface Decon: Wipe work surface with a mild alkaline solution (e.g., 5% Sodium Bicarbonate) to neutralize potential acid residues, followed by water.
Inner Gloves: Remove inner gloves only after leaving the immediate work zone.
Visualization: Safe Handling Lifecycle
The following diagram illustrates the decision logic and workflow for handling this specific compound, emphasizing the "Stop/Go" safety checks.
Figure 1: Operational lifecycle for handling fluorinated aromatic acids. Note the specific decontamination step using weak base (NaHCO3) prior to disposal.
Waste Disposal & Decontamination[3][4]
Proper disposal is critical due to the stability of the C-F bond.
Segregation: Do not mix with non-halogenated organic waste. Label clearly as "Fluorinated Organic Acid Waste."
Neutralization (Spills): Small spills can be neutralized with Sodium Bicarbonate (Baking Soda) or Calcium Carbonate. Wait for bubbling (CO2 release) to cease before cleanup.
Destruction: The waste must be sent to a facility capable of High-Temperature Incineration (>850°C) with acid gas scrubbing. Standard incineration may not fully mineralize the trifluoromethyl group, potentially releasing PFAS-like byproducts or HF gas [4].
References
TCI Chemicals. (2025).[3] Safety Data Sheet: Cyclobutanecarboxylic Acid Derivatives. Retrieved from
Benchchem. (n.d.). Safety and handling of fluorinated organic compounds. Retrieved from
Ansell. (2022). Permeation/Degradation Resistance Guide for Chemical Resistant Gloves. Retrieved from
Royal Society of Chemistry. (2023). Recycling and end of life assessment of fluoropolymers. Chemical Society Reviews. Retrieved from